molecular formula C13H6Cl4O2 B11710235 2,4-Dichlorophenyl 2,4-dichlorobenzoate CAS No. 314753-56-5

2,4-Dichlorophenyl 2,4-dichlorobenzoate

Cat. No.: B11710235
CAS No.: 314753-56-5
M. Wt: 336.0 g/mol
InChI Key: SAZLCOPORPECEL-UHFFFAOYSA-N
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Description

2,4-dichlorophenyl 2,4-dichloro benzoate is a carbonyl compound.
2,4-Dichlorophenyl 2,4-dichlorobenzoate is a natural product found in Streptomyces with data available.

Properties

CAS No.

314753-56-5

Molecular Formula

C13H6Cl4O2

Molecular Weight

336.0 g/mol

IUPAC Name

(2,4-dichlorophenyl) 2,4-dichlorobenzoate

InChI

InChI=1S/C13H6Cl4O2/c14-7-1-3-9(10(16)5-7)13(18)19-12-4-2-8(15)6-11(12)17/h1-6H

InChI Key

SAZLCOPORPECEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2,4-Dichlorophenyl 2,4-Dichlorobenzoate (CAS 314753-56-5)

[1]

Executive Summary & Chemical Identity

2,4-Dichlorophenyl 2,4-dichlorobenzoate (CAS 314753-56-5) is a highly lipophilic, halogenated ester that occupies a unique niche at the intersection of natural product chemistry and biocatalytic screening. Originally identified as a secondary metabolite from the marine actinomycete Streptomyces sp. (strain G212), this compound has transcended its origin to become a critical probe substrate for characterizing esterase promiscuity.

Its structure—comprising two ortho-substituted dichlorophenyl rings linked by an ester bond—creates significant steric hindrance around the carbonyl carbon. This feature makes it an exceptional "stress test" molecule for evaluating the catalytic pocket plasticity of hydrolases and lipases in drug discovery and industrial biotechnology.

Chemical Identity Table
PropertyDetail
IUPAC Name (2,4-Dichlorophenyl) 2,4-dichlorobenzoate
CAS Registry Number 314753-56-5
Molecular Formula C₁₃H₆Cl₄O₂
Molecular Weight 336.00 g/mol
Monoisotopic Mass 333.9122 Da
SMILES Clc1ccc(C(=O)Oc2ccc(Cl)cc2Cl)c(Cl)c1
Appearance White crystalline solid
Melting Point 121–122 °C
Solubility Insoluble in water; soluble in CHCl₃, EtOAc, DMSO

Physical & Chemical Properties[2][4][6][7]

Structural Analysis & Sterics

The molecule features a "butterfly" conformation where the two phenyl rings are twisted relative to the ester linkage to minimize steric repulsion between the carbonyl oxygen and the ortho-chlorine atoms.

  • Lipophilicity (LogP): ~5.5–6.0 (Predicted). This high logP indicates significant membrane permeability but poor aqueous solubility, necessitating the use of co-solvents (e.g., DMSO, Triton X-100) in biological assays.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms on the phenol ring increases the acidity of the leaving group (2,4-dichlorophenol, pKa ~7.8), theoretically accelerating alkaline hydrolysis. However, this is counteracted by the steric shielding of the carbonyl by the 2,4-dichloro substitution on the benzoyl ring.

Spectral Characteristics

Researchers should validate compound identity using the following diagnostic signals:

  • IR (KBr): Strong carbonyl stretch at 1756 cm⁻¹ ; C-O stretch bands at 1261 and 1093 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃): Distinct aromatic multiplets.[1] The proton ortho to the ester oxygen on the phenol ring is shifted downfield due to the anisotropic effect of the carbonyl.

  • MS (EI): Molecular ion [M]+ observed; base peak typically at m/z 173/175 (2,4-dichlorobenzoyl cation) due to acyl-oxygen cleavage.

Synthesis & Manufacturing Protocols

While available commercially, in-house synthesis is often required for deuterated analogs or high-purity standards. Two primary routes exist: the classical Acid Chloride method and the Lewis Acid-catalyzed direct condensation.

Route A: Acid Chloride Condensation (Standard)

This pathway is preferred for gram-scale synthesis due to high yields and ease of purification.

Reagents: 2,4-Dichlorobenzoyl chloride, 2,4-Dichlorophenol, Triethylamine (Et₃N), DCM. Protocol:

  • Dissolve 1.0 eq of 2,4-dichlorophenol in anhydrous Dichloromethane (DCM) under N₂ atmosphere.

  • Add 1.2 eq of Triethylamine and cool to 0 °C.

  • Dropwise add 1.05 eq of 2,4-dichlorobenzoyl chloride dissolved in DCM.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Wash with 1M HCl (to remove amine), then sat. NaHCO₃, then Brine.

  • Purification: Recrystallize from Ethanol or Hexane/EtOAc.

Route B: ZnCl₂-Catalyzed Direct Esterification (Green Chemistry)

Ideal for avoiding moisture-sensitive acid chlorides.

Reagents: 2,4-Dichlorobenzoic acid, 2,4-Dichlorophenol, ZnCl₂, POCl₃. Mechanism: POCl₃ activates the acid, while ZnCl₂ acts as a Lewis acid to coordinate the carbonyl, enhancing electrophilicity.

Synthesis_WorkflowStartStarting Materials(2,4-Dichlorobenzoic Acid + 2,4-Dichlorophenol)ActivationActivation(ZnCl2 / POCl3)Start->Activation Mix 1:1 eqIntermediateActivated Acyl ComplexActivation->Intermediate 80°C, 2hProduct2,4-Dichlorophenyl 2,4-dichlorobenzoateIntermediate->Product -HCl, -PO2ClPurificationRecrystallization(Ethanol)Product->Purification Isolation

Figure 1: Workflow for the Zinc Chloride catalyzed synthesis of CAS 314753-56-5.

Applications in Research & Development

Biocatalysis: The "Bulky Substrate" Probe

In enzyme engineering, particularly for Carboxyl Ester Hydrolases (EC 3.1.1) , substrate promiscuity is a desired trait. CAS 314753-56-5 serves as a specific probe for "Type IV" esterases or those with large hydrophobic pockets.

  • Logic: Standard esterases hydrolyze small esters (e.g., p-nitrophenyl acetate). Only enzymes with highly flexible "cap" domains or expansive active sites can accommodate the bulky 2,4-dichlorophenyl 2,4-dichlorobenzoate.

  • Usage: It is used to screen metagenomic libraries for novel hydrolases capable of degrading recalcitrant environmental pollutants or synthesizing sterically hindered pharmaceutical intermediates.

Antimicrobial Pharmacology

Originating from Streptomyces, this compound exhibits broad-spectrum activity against Gram-positive bacteria and fungi.

  • Mechanism: Likely disruption of cell membrane integrity due to high lipophilicity, coupled with the release of 2,4-dichlorophenol (a known uncoupler of oxidative phosphorylation) upon intracellular hydrolysis.

  • MIC Values: Research indicates activity in the range of 32–256 µg/mL against specific microbial strains.[2]

Bioactivity_LogicCompound2,4-Dichlorophenyl 2,4-dichlorobenzoateUptakeLipophilic Membrane EntryCompound->UptakeTarget_ABiocatalysis ApplicationUptake->Target_A In Vitro AssayTarget_BAntimicrobial Mode of ActionUptake->Target_B In Vivo/CellularMech_ASteric Stress Test(Probes Active Site Volume)Target_A->Mech_AMech_BIntracellular HydrolysisTarget_B->Mech_BEffect_BRelease of 2,4-Dichlorophenol(Uncoupling OXPHOS)Mech_B->Effect_B

Figure 2: Dual application pathways: Biocatalytic probing vs. Antimicrobial mechanism.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Aquatic Acute 1 (H400): Very toxic to aquatic life.[3]

  • Aquatic Chronic 1 (H410): Very toxic to aquatic life with long-lasting effects.[3]

Handling Protocols:

  • Containment: All weighing and transfer must occur within a chemical fume hood to prevent dust inhalation.

  • Waste Disposal: Do not dispose of down the drain. This compound is a halogenated aromatic and persists in the environment. Collect in "Halogenated Organic Waste" containers.

  • Decontamination: Spills should be cleaned with an organic solvent (Acetone) followed by a detergent wash.

References

  • PubChem. (n.d.).[4] 2,4-Dichlorophenyl 2,4-dichlorobenzoate (CID 3119453).[3][5] National Library of Medicine. Retrieved from [Link]

  • Cao, D. T., et al. (2019).[2][6] Synthesis, Structure and Antimicrobial Activity of Novel Metabolites from a Marine Actinomycete in Vietnam's East Sea.[6] Natural Product Communications, 14(1).[2][6] Retrieved from [Link][1]

  • Rao, K. R., et al. (2015). Simple and efficient esterification reaction catalyzed by Zinc chloride (ZnCl2).[1] International Journal of Scientific and Research Publications, 5(10). Retrieved from [Link]

  • Martínez-Martínez, M., et al. (2018).[7] Determinants and Prediction of Esterase Substrate Promiscuity Patterns.[8] ACS Chemical Biology, 13(1), 225–234. Retrieved from [Link]

chemical structure of 2,4-dichlorophenyl 2,4-dichlorobenzoate ester

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Profile: 2,4-Dichlorophenyl 2,4-Dichlorobenzoate Ester Subtitle: Structural Architecture, Synthetic Protocols, and Biocatalytic Applications

Executive Summary

2,4-Dichlorophenyl 2,4-dichlorobenzoate (CAS: 314753-56-5) is a highly chlorinated diaryl ester characterized by significant steric hindrance due to ortho-substitution on both aromatic rings. While historically regarded as a synthetic intermediate, recent isolation from marine Streptomyces sp. (Strain G212) has elevated its status to a bioactive natural product with broad-spectrum antimicrobial properties.

In drug development and biotechnology, this compound serves as a critical "steric probe" . Its bulky architecture makes it a benchmark substrate for evaluating the promiscuity and active-site volume of novel ester hydrolases (EHs), particularly Family IV esterases. Its resistance to hydrolysis—imparted by the shielding effect of the chlorine atoms—requires enzymes with expansive, accessible catalytic pockets, distinguishing "true" lipases/promiscuous esterases from sterically restricted counterparts.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of two 2,4-dichlorophenyl moieties linked by an ester bond. The defining structural feature is the tetrachloro-substitution pattern , specifically the steric clash potential at the ortho positions (C2 and C2').

  • Formula: C₁₃H₆Cl₄O₂[1][2][3][4]

  • Molecular Weight: 336.00 g/mol [3]

  • Exact Mass: 333.9122 Da

  • LogP (Predicted): ~5.5 (Highly Lipophilic)

Conformational Dynamics (The Ortho Effect): Unlike unsubstituted phenyl benzoates, the 2,4-dichloro substitution forces the molecule into a non-planar conformation.

  • Benzoyl Ring: The chlorine at C2 creates steric repulsion with the carbonyl oxygen, twisting the phenyl ring out of the plane of the ester linkage.

  • Phenolic Ring: The chlorine at C2' forces a rotation relative to the ether oxygen to minimize overlap with the carbonyl lone pairs. Result: A twisted, "propeller-like" geometry that protects the carbonyl carbon from nucleophilic attack, explaining its utility in selecting for enzymes with high catalytic power and large binding pockets.

Physicochemical Data Table
PropertyValueSource/Method
Appearance White SolidExperimental (Recrystallized)
Melting Point 121–122 °CExperimental [1]
Solubility Soluble in CHCl₃, EtOAc, DMSO; Insoluble in WaterLipophilicity driven
IR (KBr) 1756 cm⁻¹ (C=O, ester), 1261 cm⁻¹ (C-O-C)Diagnostic stretch
MS (EI) m/z 338 [M+2]⁺, 155 (Base Peak, C₇H₃Cl₂O⁺)Fragmentation analysis

Synthetic Pathways & Protocols

Research-grade synthesis prioritizes purity and yield. Two primary methods are recommended: the classical Acid Chloride route (Method A) for scale, and the Direct Condensation route (Method B) for rapid library generation.

Method A: Acyl Chloride Condensation (Standard)

Rationale: Uses the high reactivity of the acid chloride to overcome the steric hindrance of the 2,4-dichlorophenol nucleophile.

Reagents:

  • 2,4-Dichlorobenzoyl chloride (1.0 eq)

  • 2,4-Dichlorophenol (1.0 eq)[5]

  • Triethylamine (Et₃N) (1.2 eq) as HCl scavenger

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Preparation: Dissolve 2,4-dichlorophenol (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL) under N₂ atmosphere. Cool to 0 °C.

  • Addition: Dropwise add 2,4-dichlorobenzoyl chloride (10 mmol) dissolved in DCM over 15 minutes. Critical: Slow addition prevents exotherm-driven side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Wash organic layer with 1M HCl (to remove amine), then 5% NaHCO₃ (to remove unreacted acid), then Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane to yield white needles.

Method B: ZnCl₂-Catalyzed Direct Esterification (Green)

Rationale: Avoids handling corrosive acid chlorides. ZnCl₂ acts as a Lewis acid to activate the carbonyl and sequester water.

Protocol:

  • Mix 2,4-dichlorobenzoic acid (1 mmol) and 2,4-dichlorophenol (1 mmol) with ZnCl₂ (1 mmol) in POCl₃ (solvent/reagent).

  • Heat to 75–80 °C for 3 hours.

  • Quench with ice water; filter the precipitated solid.

  • Yields are typically 75–88% with high purity [2].

Synthesis & Hydrolysis Logic Diagram

G Acid 2,4-Dichlorobenzoic Acid Chloride 2,4-Dichlorobenzoyl Chloride Acid->Chloride SOCl2, Reflux Ester 2,4-Dichlorophenyl 2,4-dichlorobenzoate Acid->Ester + Phenol, ZnCl2/POCl3 (Method B) Phenol 2,4-Dichlorophenol Chloride->Ester + Phenol, Et3N (Method A) Ester->Acid Hydrolysis (Slow) Ester->Phenol Hydrolysis (Slow) Enzyme Promiscuous Esterase (e.g., Family IV) Enzyme->Ester Substrate Binding

Caption: Synthetic routes (solid lines) and enzymatic hydrolysis pathway (dashed lines). The steric bulk requires activated reagents for synthesis and promiscuous enzymes for hydrolysis.

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

¹H NMR (400 MHz, CDCl₃)

The spectrum is defined by the downfield shift of protons adjacent to the ester and chlorine substituents.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.11–8.09 Multiplet1HBenzoyl H6Deshielded by C=O (Ortho)
7.56 Singlet1HBenzoyl H3Isolated by Cl substituents
7.50 Doublet1HPhenol H3'Ortho to Cl
7.33–7.30 Multiplet1HPhenol H5'Meta coupling observed
7.25–7.21 Multiplet1HPhenol H6'Shielded relative to Benzoyl H6

Note: The absence of a broad OH singlet (approx. 5.5 ppm) confirms complete esterification of the phenol.

Biological & Pharmaceutical Relevance[2][3][7][8]

As a Biocatalytic Probe

This ester is a "gatekeeper" substrate. Because the ortho-chlorines block the trajectory of the nucleophilic serine in the catalytic triad, only enzymes with large active site effective volumes (cavity volume/SASA) can accommodate it.

  • Application: Screening metagenomic libraries for novel industrial esterases.

  • Interpretation: Activity against this substrate correlates with an enzyme's ability to process bulky pharmaceutical intermediates (e.g., profens, pyrethroids) [3].

Natural Product Activity

Isolated from marine Streptomyces sp., the compound exhibits:

  • Antimicrobial Activity: MIC values ranging from 32–256 μg/mL against a panel of pathogens.[6]

  • Mechanism: Likely membrane disruption or specific inhibition of bacterial hydrolases, though the exact target remains under investigation [1].

Toxicology & Safety
  • Aquatic Toxicity: Classified as Aquatic Acute 1 (H400) .[3] It is very toxic to aquatic life due to its lipophilicity and stability, leading to bioaccumulation.

  • Metabolites: Hydrolysis releases 2,4-Dichlorophenol (2,4-DCP), a known toxicant (LD50 oral rat: 580 mg/kg) and uncoupler of oxidative phosphorylation.

  • Handling: All synthesis and handling must occur in a fume hood. Waste must be segregated as halogenated organic waste.

References

  • Cao, D. D., et al. (2019).[6] "Synthesis, Structure and Antimicrobial Activity of Novel Metabolites from a Marine Actinomycete in Vietnam's East Sea." Natural Product Communications, 14(1).[6] Link

  • Suresh, R., et al. (2015).[5] "Simple and efficient esterification reaction catalyzed by Zinc chloride (ZnCl2)."[5] International Journal of Scientific and Research Publications, 5(10). Link

  • Martínez-Martínez, M., et al. (2018).[7] "Determinants and Prediction of Esterase Substrate Promiscuity Patterns." ACS Chemical Biology, 13(1), 225–234. Link

  • PubChem. "2,4-Dichlorophenyl 2,4-dichlorobenzoate (Compound)." National Library of Medicine. Link

  • Sigma-Aldrich. "2,4-Dichlorophenyl 2,4-dichlorobenzoate Product Detail."[1][4] Link

Sources

The Environmental Fate of 2,4-Dichlorobenzoate Derivatives in Soil: A Technical Guide to Degradation Kinetics and Microbial Catabolism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichlorobenzoic acid (2,4-DCBA) and its derivatives are critical terminal degradates and transient metabolic intermediates in the environmental breakdown of several major agrochemicals. Notably, 2,4-DCBA is a primary soil metabolite of modern herbicides such as 1[1] and 2[2], as well as a principal derivative in the anaerobic breakdown of3[3]. Understanding the precise microbial catabolic pathways and soil sorption kinetics of 2,4-DCBA is paramount for accurate environmental risk assessment (ERA) and predicting groundwater contamination potential.

Soil Degradation Kinetics & Bioavailability

The environmental persistence of 2,4-DCBA is governed by a complex interplay between microbial enzymatic activity and soil sorption-desorption dynamics. Standardized regulatory frameworks, such as the4[4], reveal that the transformation rate of such halobenzoates is highly dependent on their bioavailability.

Sorption to soil organic matter or specific clay aggregates can severely limit the desorption rate, effectively sequestering the compound away from degrading microorganisms. For instance, studies on similar aromatic hydrocarbons demonstrate that5[5], rendering the sorbed fraction virtually unavailable for bacterial uptake until it re-enters the aqueous phase.

Quantitative Environmental Fate Parameters

To contextualize the persistence of 2,4-DCBA, we must look at the kinetic data of its parent compounds and structural analogs derived from recent regulatory dissipation studies.

Table 1: Representative Environmental Fate Parameters for 2,4-DCBA Sources

Compound / DerivativeParameterValue / RangeEnvironmental Implication
Cyclobutrifluram (Parent)Aerobic Soil Half-Life (DT50)198 – 1097 daysHighly persistent in soil; serves as a long-term source of 2,4-DCBA degradates[2].
Cyclobutrifluram (Parent)Bioconcentration Factor (BCF)31 L/kg (wet weight)Low bioaccumulation potential; rapid depuration[2].
2,4-D (Parent)Aquatic Half-Life< 10 daysRapid initial breakdown, but salts can persist longer[6].
2,4-D (Parent)Soil Photolysis Half-Life393 daysPhotodecomposition plays a minor role; microbial degradation is the primary sink[3].
2,4-DCBA (Metabolite)Transformation RouteMicrobial CatabolismMajor aerobic metabolite requiring specific microbial consortia for complete mineralization[1].

Microbial Catabolic Pathways: The Mechanistic Logic

The structural stability of the highly deactivated, dichlorinated aromatic ring of 2,4-DCBA necessitates specialized enzymatic machinery for degradation. Soil bacteria have evolved two primary strategies: dioxygenase-mediated ring cleavage and reductive dehalogenation.

The Reductive Dechlorination Pathway

In specialized soil strains such as7[7], direct oxidative cleavage is bypassed. Instead, the bacteria utilize a highly efficient, multi-step thioesterification and dehalogenation cascade.

Mechanistic Causality: Why thioesterification? The direct removal of a chlorine atom from an unactivated benzene ring is energetically unfavorable. By converting 2,4-DCBA to a Coenzyme A (CoA) thioester, the bacteria polarize the aromatic system, significantly lowering the activation energy required for the subsequent reductive removal of the ortho-chlorine.

  • Activation: 2,4-DCBA is converted to 2,4-dichlorobenzoyl-CoA by an ATP-dependent 2,4-dichlorobenzoate:CoA ligase[8].

  • Reductive ortho-Dehalogenation: An 7[7], yielding 4-chlorobenzoyl-CoA.

  • Hydrolytic Dehalogenation: The remaining para-chlorine is replaced by a hydroxyl group via a hydrolytic dehalogenase, forming 4-hydroxybenzoyl-CoA[7].

  • Thioester Cleavage: A specific thioesterase hydrolyzes the CoA moiety to release 4-hydroxybenzoate[8].

  • Oxidation & Ring Cleavage: 4-hydroxybenzoate is oxidized by a monooxygenase to protocatechuate, which finally undergoes oxidative ring cleavage via a 3,4-dioxygenase, funneling the carbon into the TCA cycle[7][8].

MicrobialPathway A 2,4-Dichlorobenzoate B 2,4-Dichlorobenzoyl-CoA A->B CoA Ligase (ATP) C 4-Chlorobenzoyl-CoA B->C Reductase (NADPH) D 4-Hydroxybenzoyl-CoA C->D Dehalogenase (H2O) E 4-Hydroxybenzoate D->E Thioesterase F Protocatechuate E->F Monooxygenase G TCA Cycle F->G Dioxygenase

Fig 1. Reductive dehalogenation pathway of 2,4-DCBA in soil bacteria.

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy, regulatory-grade data, experimental workflows must be designed as self-validating systems. This means incorporating internal controls (like mass balance) to ensure no fraction of the test substance is unaccounted for.

Protocol 1: OECD 307 Aerobic Soil Metabolism Workflow

This protocol determines the kinetic rate of degradation (DT50/DT90) and the formation profile of transformation products in a controlled soil environment[4][9].

  • Step 1: Soil Preparation & Dosing. Sieve freshly sampled, biologically active agricultural soils to 2 mm. Dose the soil with 14C-radiolabeled 2,4-DCBA.

    • Causality: Using a 14C-radiolabel is strictly required to achieve a >90% mass balance. Without it, it is impossible to distinguish whether the parent compound was mineralized into CO2, incorporated into microbial biomass, or irreversibly bound to the soil matrix[9].

  • Step 2: Incubation. Maintain the dosed soils in flow-through biometer flasks in the dark at a constant 20 ± 2°C for up to 120 days[1][4].

    • Causality: Incubation in total darkness prevents abiotic photolysis, ensuring that any observed degradation is strictly attributed to microbial and chemical soil mechanisms[4].

  • Step 3: Trapping Volatiles. Pass the continuous effluent air through a series of traps: ethylene glycol (to capture volatile organic degradates) and 2M KOH (to capture mineralized 14CO2)[1].

  • Step 4: Extraction & Mass Balance. At predetermined intervals (e.g., Days 0, 3, 7, 14, 30, 60, 120), subject the soil to aggressive solvent extraction (e.g., acetonitrile/water). Quantify the total radioactivity in the extracts, soil pellets (bound residues via combustion), and traps using Liquid Scintillation Counting (LSC)[9].

  • Step 5: Kinetic Modeling. Calculate the DT50 (half-life) using non-linear regression models (e.g., Single First-Order or Hockey-Stick kinetics) based on the decline of the parent compound[9].

OECD307 S1 1. Soil Spiking (14C-labeled 2,4-DCBA) S2 2. Dark Incubation (Controlled Temp, ≤120 Days) S1->S2 S3 3. Periodic Sampling (Soil & Effluent Traps) S2->S3 S4 4. Extraction & Mass Balance (LSC for 14CO2) S3->S4 S5 5. Metabolite Profiling (LC-MS/MS) S3->S5 S6 6. Kinetic Modeling (DT50 / DT90 Calculation) S4->S6 S5->S6

Fig 2. Workflow for OECD 307 aerobic and anaerobic soil transformation studies.

Protocol 2: Elucidation of Microbial Degradation Pathways

To definitively prove the enzymatic steps of the reductive dechlorination pathway (Fig 1), researchers must isolate the enzymes from the confounding variables of active cellular growth.

  • Step 1: Resting Cell Assays. Grow isolated strains (e.g., C. sepedonicum KZ-4) on 2,4-DCBA as the sole carbon source. Harvest the cells in the exponential growth phase, wash them, and resuspend in a carbon-free buffer.

    • Causality: "Resting cells" halt cell division but maintain highly active catabolic enzymes. This allows for the precise stoichiometric tracking of 2,4-DCBA conversion to its metabolites without the carbon being siphoned off for biomass generation[7].

  • Step 2: Cell-Free Extract Preparation. Lyse the resting cells via ultrasonication and perform ultracentrifugation to obtain a soluble, cell-free enzyme fraction[7].

  • Step 3: Cofactor Spiking & Validation. Incubate the cell-free extracts with 2,4-DCBA. In separate reaction vials, selectively add or withhold specific cofactors: Mg-ATP, Coenzyme A, and NADPH.

    • Causality: This is a self-validating step. By demonstrating that degradation only occurs in the vial containing Mg-ATP and CoA, we definitively prove the existence of the initial ligase enzyme. Similarly, dependency on NADPH proves the reductive nature of the dehalogenase[7].

  • Step 4: HPLC-MS/MS Analysis. Quench the reactions with acid to precipitate proteins, and analyze the supernatant via LC-MS/MS to detect the transient thioester intermediates (e.g., 4-chlorobenzoyl-CoA)[7][8].

Conclusion & Future Perspectives

The environmental fate of 2,4-dichlorobenzoate derivatives is a testament to the adaptive power of soil microbiomes. While parent agrochemicals like cyclobutrifluram or bixlozone may exhibit extended persistence, the ultimate mineralization of their 2,4-DCBA degradates relies entirely on specific, cofactor-dependent microbial pathways. By strictly adhering to mass-balance-driven kinetic studies (OECD 307) and rigorous enzymatic pathway elucidation, development scientists can accurately model the half-lives of these compounds, ensuring robust environmental risk assessments and the protection of vulnerable aquatic ecosystems.

References

  • Degradation pathway of 2,4-dichlorobenzoic acid by strain Corynebacterium sepedonicum KZ-4.
  • NADPH-dependent reductive ortho dehalogenation of 2,4-dichlorobenzoic acid in Corynebacterium sepedonicum KZ-4 and Coryneform bacterium strain NTB-1 via 2,4-dichlorobenzoyl coenzyme A. PMC / NIH.
  • Bioremediation of Chlorobenzoic Acids.
  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
  • Draft Assessment Report - Bixlozone.
  • Environmental fate of 2,4-D after agricultural and domestic application.
  • UNITED STATES ENVIRONMENTAL PROTECTION AGENCY MEMO - Cyclobutrifluram.
  • OECD 307: Aerobic and Anaerobic Transform
  • Aerobic and Anaerobic Transform
  • William F. Guerin's research works (Sorption/Desorption Kinetics).

Sources

toxicity profile of 2,4-dichlorophenyl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicological Profile of 2,4-dichlorophenyl 2,4-dichlorobenzoate

Executive Summary

This technical guide provides a comprehensive toxicological evaluation of 2,4-dichlorophenyl 2,4-dichlorobenzoate. Direct toxicological data for this specific ester are scarce in publicly accessible literature. Therefore, this guide employs a scientifically robust approach by assessing the toxicity of its anticipated hydrolysis products: 2,4-dichlorophenol (2,4-DCP) and 2,4-dichlorobenzoic acid (2,4-DCBA) . It is a well-established principle in toxicology that esters can undergo hydrolysis in biological systems, releasing their constituent alcohol and carboxylic acid. The toxicological profile of the parent ester is thus predicated on the known hazards of these metabolites.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects of the hydrolysis products. Methodologies for key toxicological assays are detailed, and conceptual diagrams are provided to illustrate metabolic pathways and assessment workflows.

Introduction: A Metabolite-Based Assessment Rationale

2,4-dichlorophenyl 2,4-dichlorobenzoate is an aromatic ester. In the absence of direct toxicological studies, a predictive assessment necessitates an examination of its metabolic fate. Esterase enzymes, prevalent in the liver, plasma, and gastrointestinal tract, are expected to rapidly cleave the ester bond of the parent compound. This hydrolysis reaction yields 2,4-dichlorophenol and 2,4-dichlorobenzoic acid.

This guide is therefore structured around the individual toxicological profiles of these two metabolites. By understanding their respective hazards, we can construct a reliable, albeit predictive, safety profile for 2,4-dichlorophenyl 2,4-dichlorobenzoate.

G cluster_products Hydrolysis Products parent 2,4-dichlorophenyl 2,4-dichlorobenzoate esterase Esterase-mediated Hydrolysis (in vivo) parent->esterase metabolite1 2,4-dichlorophenol (2,4-DCP) esterase->metabolite1 metabolite2 2,4-dichlorobenzoic acid (2,4-DCBA) esterase->metabolite2

Caption: In vivo hydrolysis of the parent ester.

Physicochemical Properties

A substance's toxicological potential is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

Property2,4-dichlorophenyl 2,4-dichlorobenzoate2,4-dichlorophenol (2,4-DCP)2,4-dichlorobenzoic acid (2,4-DCBA)
Molecular Formula C₁₃H₆Cl₄O₂C₆H₄Cl₂OC₇H₄Cl₂O₂
Molecular Weight 336.00 g/mol 163.00 g/mol 191.01 g/mol
Appearance Data not availableWhite crystalline solidWhite to slightly yellowish powder[1]
Water Solubility Data not available (expected to be low)2.49 g/LInsoluble in water[1][2]
logP (octanol-water) 5.51 (predicted)3.14Data not available

Predicted Toxicokinetics and Metabolism

The toxicokinetic profile of 2,4-dichlorophenyl 2,4-dichlorobenzoate is projected based on its hydrolysis into 2,4-DCP and 2,4-DCBA.

  • Absorption: Following oral ingestion, the parent ester is likely to undergo hydrolysis in the gastrointestinal tract and liver. The resulting 2,4-DCP and 2,4-DCBA would then be absorbed. Information on 2,4-DCP suggests it can be rapidly absorbed via oral, dermal, and inhalation routes.[3] Dermal absorption is generally lower for acidic compounds compared to esters.

  • Distribution: Once absorbed, 2,4-DCP is expected to be distributed to the plasma, liver, kidney, fat, and brain.[3]

  • Metabolism: The primary metabolic pathway for the parent compound is its hydrolysis. 2,4-DCP is further metabolized to its glucuronide conjugate or into dichloromethoxyphenol before excretion.[3] 2,4-DCBA may undergo conjugation prior to excretion. The thioester, 2,4-dichlorobenzoyl-CoA, is a known intermediate in bacterial metabolism and may be formed in mammals.[][5]

  • Excretion: Both metabolites are expected to be excreted primarily via urine.[3]

Toxicological Profile of 2,4-Dichlorophenol (2,4-DCP)

2,4-DCP is a known metabolite of the widely used herbicide 2,4-D and has a more extensive toxicological database.

Acute Toxicity

2,4-DCP exhibits low to moderate acute toxicity via the oral route and moderate toxicity via the dermal route.[3]

RouteSpeciesLD₅₀ ValueReference
Oral Mouse1276-1352 mg/kg bw[3]
Oral Rat580 - 4500 mg/kg bw[3]
Dermal Rat780 mg/kg bw[3]

Reported signs of acute toxicity include ataxia, tremors, salivation, labored breathing, and depression.[6]

Irritation and Sensitization
  • Skin: 2,4-DCP is considered corrosive to the skin.[3]

  • Eyes: It is suggested to cause irreversible eye damage.[3]

  • Sensitization: No skin sensitization data are available.[3]

Repeated Dose Toxicity

Following repeated oral exposure, 2,4-DCP is not expected to be toxic to specific organs at lower dose levels.[3] A 14-day study in mice determined a No-Observed-Adverse-Effect Level (NOAEL) of ≥638 mg/kg bw/day.[3]

Genotoxicity

Based on a combination of in vitro and in vivo tests, 2,4-DCP is not considered to be genotoxic.[3] While some in vitro studies showed positive results, subsequent in vivo mutagenicity and clastogenicity studies were negative.[6]

Carcinogenicity

Carcinogenicity studies in rats and mice did not indicate a potential for 2,4-DCP to induce tumors.[3]

Reproductive and Developmental Toxicity

Available data suggest that 2,4-DCP is not expected to cause adverse effects on fertility or sexual function after oral exposure.[3] However, some studies on developmental toxicity suggest this possibility cannot be entirely ruled out.[3] There is some evidence of potential endocrine activity in vitro, but in vivo assays have been negative.[6]

Toxicological Profile of 2,4-Dichlorobenzoic Acid (2,4-DCBA)

Data for 2,4-DCBA are primarily from safety data sheets and are less comprehensive than for 2,4-DCP.

Acute Toxicity

2,4-DCBA is classified as harmful if swallowed.[6][7][8]

RouteSpeciesLD₅₀ ValueReference
Oral Mouse830 mg/kg[7]

Clinical signs of acute oral toxicity in mice include somnolence, ataxia, and dyspnea (difficulty breathing).[7]

Irritation
  • Skin: Causes skin irritation.[6][7][8]

  • Eyes: Causes serious eye irritation.[6][7][8]

  • Respiratory: May cause respiratory irritation upon inhalation.[6][7][8]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant data gap for these critical endpoints.

  • Genotoxicity: Safety data sheets state that data is not available or that the substance is not classified.[8] However, one database notes a negative result in a bacterial mutagenicity study conducted by the National Toxicology Program (NTP).[9]

  • Carcinogenicity: No data available. It is not identified as a probable, possible, or confirmed human carcinogen by IARC.[7]

  • Reproductive Toxicity: No data available.[7]

Given the structural similarity to 2,4-D, it is prudent for researchers to consider the more extensive database for 2,4-D when assessing potential hazards, while acknowledging this is for context only. 2,4-D itself is not considered to pose a carcinogenic risk to humans by several regulatory bodies, though IARC classifies it as "possibly carcinogenic to humans" (Group 2B).[10][11]

Experimental Protocols: Foundational Toxicity Assessment

To address the data gaps for a novel compound like 2,4-dichlorophenyl 2,4-dichlorobenzoate, a tiered testing strategy is essential. Below are representative protocols for foundational acute toxicity and genotoxicity studies.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (as per OECD TG 425)

This method is a validated approach to determine LD₅₀ while minimizing animal usage.

  • Animal Selection: Use healthy, young adult female rats (e.g., Sprague-Dawley strain), as they are often slightly more sensitive.

  • Housing & Acclimatization: House animals individually in a controlled environment (22±3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days prior to dosing. Provide standard chow and water ad libitum.

  • Dose Preparation: Prepare the test substance (2,4-dichlorophenyl 2,4-dichlorobenzoate) in a suitable vehicle (e.g., corn oil). The concentration should allow for administration in a volume not exceeding 1 mL/100g body weight.

  • Dosing Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose via gavage. Start with a default dose of 175 mg/kg.

    • If the animal survives, the next animal is dosed at a lower level (using a dose progression factor of 3.2).

    • If the animal dies, the next animal is dosed at a higher level.

    • Dosing continues sequentially until a stopping criterion is met (e.g., 3 consecutive animals survive at the upper bound, or a specified number of reversals in outcome occur).

  • Observation: Observe animals for clinical signs of toxicity frequently on the day of dosing and at least daily thereafter for 14 days. Record body weights prior to dosing and at least weekly thereafter.

  • Endpoint Analysis: At the end of the 14-day observation period, euthanize all surviving animals and conduct a gross necropsy. Calculate the LD₅₀ and its confidence interval using appropriate statistical software (e.g., AOT425StatPgm).

Protocol: Bacterial Reverse Mutation Test (Ames Test) (as per OECD TG 471)

This in vitro test is a standard screening assay for point mutation-inducing genotoxic agents.

  • Tester Strains: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) that detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9-mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Dose Selection: Perform a preliminary range-finding experiment to determine the appropriate concentration range, identifying any cytotoxic levels. The main experiment should include at least five analysable concentrations.

  • Assay Procedure (Plate Incorporation Method):

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9-mix (for the +S9 condition) or buffer (for the -S9 condition).

    • Incubate briefly at 37°C.

    • Add 2.0 mL of molten top agar containing a trace of histidine and biotin.

    • Vortex and pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants to at least twice the concurrent solvent control value.

G cluster_planning Phase 1: Planning & Scoping cluster_assessment Phase 2: Hazard & Dose-Response Assessment cluster_characterization Phase 3: Risk Characterization A Problem Formulation (Identify substance & exposure scenarios) B Hazard Identification (Literature Review, In Silico Models) A->B C Toxicity Testing (In Vitro & In Vivo Assays) B->C E Exposure Assessment (Quantify human/environmental exposure) B->E D Dose-Response Analysis (Determine NOAEL, LOAEL, LD50) C->D F Risk Characterization (Integrate Hazard & Exposure Data) D->F E->F G Derive Safety Thresholds (e.g., ADI, RfD) F->G H Risk Management & Communication G->H

Caption: A generalized workflow for toxicological risk assessment.

Conclusion and Recommendations

The toxicological profile of 2,4-dichlorophenyl 2,4-dichlorobenzoate is predicted to be driven by its hydrolysis products, 2,4-dichlorophenol (2,4-DCP) and 2,4-dichlorobenzoic acid (2,4-DCBA) .

  • Based on these metabolites, the parent compound is predicted to have moderate acute oral toxicity .

  • It is expected to be a severe skin and eye irritant .

  • The 2,4-DCP metabolite is not considered genotoxic or carcinogenic .

  • There is a critical lack of data for the chronic toxicity, carcinogenicity, and reproductive toxicity of the 2,4-DCBA metabolite.

For a definitive risk assessment, direct toxicological testing of 2,4-dichlorophenyl 2,4-dichlorobenzoate is strongly recommended. A tiered approach should be employed, starting with in vitro genotoxicity assays (e.g., Ames test, chromosomal aberration test) and an acute oral toxicity study. The results of these initial studies will inform the necessity and design of further, more complex investigations such as repeated-dose and reproductive toxicity studies.

References

Sources

Synthesis Precursors and Methodologies for 2,4-Dichlorophenyl 2,4-Dichlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly halogenated aromatic esters requires precise control over reaction conditions due to the electron-withdrawing nature of the substituents, which natively depress nucleophilicity. 2,4-Dichlorophenyl 2,4-dichlorobenzoate is a structurally rigid, highly lipophilic ester that serves as a critical scaffold in both agrochemical development and pharmaceutical research. Interestingly, while it is a classical synthetic target, it has also been identified as a novel secondary metabolite in marine actinomycetes, exhibiting broad-spectrum antimicrobial activity[1].

This whitepaper dissects the core synthesis precursors—2,4-dichlorobenzoic acid and 2,4-dichlorophenol—and outlines a self-validating, causality-driven experimental framework for achieving high-yield esterification.

Molecular Profile & Precursor Overview

Successful synthesis begins with a deep understanding of the physicochemical properties of the starting materials. The electron-deficient nature of both the acyl donor and the nucleophilic acceptor dictates the necessity for aggressive activation strategies.

Quantitative Profile of Synthesis Precursors and Target
CompoundRole in SynthesisCAS NumberMolecular Wt.Melting PointKey Property / Reactivity
2,4-Dichlorobenzoic Acid Acyl Donor Precursor50-84-0191.01 g/mol 157–160 °CStable; requires activation to acyl chloride[2]
2,4-Dichlorophenol Nucleophilic Acceptor120-83-2163.00 g/mol 45 °CWeak nucleophile; requires base deprotonation
2,4-Dichlorobenzoyl Chloride Activated Acyl Donor89-75-8209.46 g/mol 10–14 °CHighly electrophilic; moisture sensitive
2,4-Dichlorophenyl 2,4-dichlorobenzoate Final Target Ester314753-56-5336.00 g/mol N/AHigh lipophilicity (LogP ~5.51)[3]

Mechanistic Pathways for Esterification

Due to the steric hindrance and deactivated nature of 2,4-dichlorophenol, standard Fischer esterification is entirely ineffective. The primary industrial and laboratory route relies on a modified Schotten-Baumann approach, where the carboxylic acid is first converted into a highly reactive acyl chloride.

Alternatively, direct esterification can be achieved using Lewis acid catalysis. A highly efficient protocol utilizes anhydrous zinc chloride (ZnCl₂) in phosphorus oxychloride (POCl₃). In this system, POCl₃ serves as both a dehydrating agent and solvent, while ZnCl₂ activates the carbonyl carbon, driving the condensation of the carboxylic acid and the phenol to excellent yields[4].

SynthesisWorkflow DCBA 2,4-Dichlorobenzoic Acid (Precursor) DCBC 2,4-Dichlorobenzoyl Chloride (Intermediate) DCBA->DCBC Chlorination SOCl2 SOCl2 / DMF (cat.) Activation SOCl2->DCBC Product 2,4-Dichlorophenyl 2,4-dichlorobenzoate DCBC->Product Esterification DCP 2,4-Dichlorophenol (Precursor) DCP->Product Nucleophilic Attack Base Triethylamine (TEA) Acid Scavenger Base->Product Deprotonation

Synthesis workflow of 2,4-dichlorophenyl 2,4-dichlorobenzoate.

Step-by-Step Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. Relying solely on downstream LC-MS or NMR for reaction confirmation leads to wasted resources. The following workflow incorporates real-time physical and chemical feedback loops to ensure mechanistic success at every stage.

ProtocolValidation Step1 Acyl Activation (Gas Evolution Check) Step2 Nucleophilic Addition (Salt Precipitation) Step1->Step2 Step3 Aqueous Workup (pH Neutralization) Step2->Step3 Step4 Crystallization (TLC / NMR Purity) Step3->Step4

Self-validating experimental workflow for esterification.

Step 1: Acyl Activation (Preparation of 2,4-Dichlorobenzoyl Chloride)

Objective: Convert the stable 2,4-dichlorobenzoic acid into the highly reactive acyl chloride.

  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a drying tube, add 1.0 equivalent of 2,4-dichlorobenzoic acid.

  • Reagent Addition: Add 1.5 equivalents of thionyl chloride (SOCl₂) and 2-3 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Causality & Mechanism: DMF is not merely a solvent here; it is a critical catalyst. It reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a chloroiminium ion), which is vastly more electrophilic than SOCl₂ alone. This intermediate rapidly attacks the carboxylic acid, facilitating the leaving of SO₂ and HCl.

  • Self-Validation: The reaction progress is visually and physically validated by gas evolution. The cessation of bubbling indicates the complete consumption of the carboxylic acid.

  • Concentration: Remove excess SOCl₂ in vacuo to yield the crude 2,4-dichlorobenzoyl chloride as a viscous liquid.

Step 2: Nucleophilic Acyl Substitution (Esterification)

Objective: Couple the activated acyl chloride with 2,4-dichlorophenol.

  • Setup: Dissolve the crude 2,4-dichlorobenzoyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution containing 1.0 equivalent of 2,4-dichlorophenol and 1.2 equivalents of triethylamine (TEA) in DCM dropwise.

  • Causality & Mechanism: 2,4-Dichlorophenol is a relatively poor nucleophile due to the electron-withdrawing nature of its two chlorine atoms. TEA serves a dual purpose: it deprotonates the phenol to form the much more nucleophilic phenoxide ion, and it acts as an acid scavenger. The dropwise addition at 0 °C controls the exothermic nature of the reaction, preventing side reactions such as the formation of unwanted anhydrides.

  • Self-Validation: As the reaction proceeds, a dense white precipitate of triethylammonium chloride (TEA·HCl) will form. The volume of this precipitate serves as an immediate, visual stoichiometric indicator of reaction conversion.

Step 3: Aqueous Workup and Purification

Objective: Isolate the target ester and remove catalytic byproducts.

  • Quenching: Quench the reaction mixture with distilled water to hydrolyze any unreacted acyl chloride.

  • Phase Separation: Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize residual acids and extract any unreacted 2,4-dichlorobenzoic acid as a water-soluble sodium salt), and brine.

  • Causality & Mechanism: The sequential pH-adjusted washes exploit the pKa differences of the reaction components, ensuring that unreacted starting materials are partitioned into the aqueous phase while the highly lipophilic target ester (LogP ~5.51)[3] remains in the DCM layer.

  • Validation: TLC analysis (Hexane:EtOAc 8:2) should reveal a single new UV-active spot with a higher Rf value than both precursors, confirming the formation of the non-polar ester.

Downstream Applications & Biological Relevance

Beyond its utility as a synthetic intermediate, 2,4-dichlorophenyl 2,4-dichlorobenzoate has garnered significant attention in natural product chemistry. It was recently identified as a novel secondary metabolite isolated from the fermentation broth of the marine-derived actinomycete Streptomyces sp. (strain G212)[1].

This discovery highlights the compound's broad-spectrum antimicrobial properties and underscores the importance of robust synthetic routes. Because natural extraction yields are typically low, the synthetic methodologies detailed above are critical for generating sufficient quantities of the ester for extensive biological screening and downstream drug development[1].

References

  • [2] Title: 2,4-Dichlorobenzoic acid 50-84-0 wiki Source: Guidechem URL:

  • [3] Title: 2,4-Dichlorophenyl 2,4-dichlorobenzoate | C13H6Cl4O2 | CID 3119453 Source: PubChem URL:

  • [4] Title: Simple and efficient esterification reaction catalyzed by Zinc chloride (ZnCl2) Source: IJSRP URL:

  • [1] Title: Synthesis, Structure and Antimicrobial Activity of Novel Metabolites from a Marine Actinomycete in Vietnam's East Sea Source: ResearchGate URL:

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,4-Dichlorophenyl 2,4-Dichlorobenzoate via Schotten-Baumann Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol and theoretical background for the synthesis of 2,4-dichlorophenyl 2,4-dichlorobenzoate, a symmetrical aromatic ester. The synthesis is achieved through the acylation of 2,4-dichlorophenol with 2,4-dichlorobenzoyl chloride. The methodology is grounded in the robust and widely-applicable Schotten-Baumann reaction, a classic method for forming esters from phenols and acid chlorides under basic conditions.[1][2][3] This guide is intended for researchers and professionals in organic synthesis and drug development, offering insights into the reaction mechanism, a step-by-step experimental workflow, safety protocols, and methods for product characterization.

Introduction and Significance

2,4-Dichlorophenyl 2,4-dichlorobenzoate is a polychlorinated aromatic ester. Molecules within this structural class are of significant interest in materials science, agrochemistry, and as intermediates in the synthesis of more complex organic structures. The ester linkage, flanked by electron-withdrawing chloro-substituted phenyl rings, imparts specific chemical properties, including thermal stability and altered reactivity, which are valuable in various applications.

This application note focuses on a reliable and scalable synthesis method utilizing the Schotten-Baumann reaction. This choice is predicated on the reaction's high efficiency, operational simplicity, and the use of readily available, cost-effective reagents.[2] We will explore the causality behind each procedural step, ensuring a deep understanding of the synthesis beyond mere procedural execution.

Reaction Mechanism: The Schotten-Baumann Reaction

The synthesis proceeds via a nucleophilic acyl substitution mechanism.[1][4] The Schotten-Baumann reaction conditions are specifically designed to facilitate the esterification of phenols, which are typically less nucleophilic than aliphatic alcohols.[3]

The key mechanistic steps are as follows:

  • Activation of the Nucleophile: The reaction is conducted in the presence of an aqueous base, typically sodium hydroxide (NaOH). The hydroxide ion deprotonates the hydroxyl group of 2,4-dichlorophenol, forming the corresponding 2,4-dichlorophenoxide ion.[3] This deprotonation is crucial as the resulting phenoxide is a significantly more potent nucleophile than the neutral phenol.

  • Nucleophilic Attack: The highly nucleophilic 2,4-dichlorophenoxide ion attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. This results in the formation of a transient tetrahedral intermediate.[4]

  • Reformation of the Carbonyl and Product Formation: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed by expelling the chloride ion, which is an excellent leaving group. This step yields the final product, 2,4-dichlorophenyl 2,4-dichlorobenzoate, and a chloride salt (NaCl).

The presence of the aqueous base serves a dual purpose: it not only generates the highly reactive phenoxide nucleophile but also neutralizes the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.[3]

Experimental Protocol and Workflow

This section provides a detailed, step-by-step procedure for the synthesis. All operations involving 2,4-dichlorobenzoyl chloride and 2,4-dichlorophenol must be performed in a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )Quantity (Example Scale)Supplier
2,4-DichlorophenolC₆H₄Cl₂O163.004.08 g (25.0 mmol)Major Supplier
2,4-Dichlorobenzoyl chlorideC₇H₃Cl₃O209.465.46 g (26.1 mmol)Major Supplier
Sodium Hydroxide (NaOH)NaOH40.001.20 g (30.0 mmol)Major Supplier
Deionized WaterH₂O18.02~150 mL-
Ethanol (95% or Absolute)C₂H₅OH46.07As needed for recryst.Major Supplier
Equipment
250 mL Erlenmeyer Flask1
Magnetic Stirrer and Stir Bar1
Graduated CylindersVarious
Büchner Funnel and Filter Flask1 set
Vacuum Source1
BeakersVarious
Glass Rod1
Melting Point Apparatus1
Visualized Experimental Workflow

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Product Isolation & Purification cluster_analysis Phase 4: Characterization prep_naoh Dissolve 1.20 g NaOH in 50 mL DI Water prep_phenol Dissolve 4.08 g 2,4-Dichlorophenol in the NaOH solution prep_naoh->prep_phenol Cool to RT add_chloride Add 5.46 g 2,4-Dichlorobenzoyl Chloride in portions with vigorous stirring prep_phenol->add_chloride Ensure complete dissolution stir_reaction Stir vigorously for 30 minutes at room temperature. Precipitate forms. add_chloride->stir_reaction filter Collect solid by vacuum filtration stir_reaction->filter Reaction complete wash Wash precipitate with cold DI Water (2 x 50 mL) filter->wash recrystallize Recrystallize crude product from hot ethanol wash->recrystallize Air dry briefly dry Dry the purified crystals under vacuum recrystallize->dry Collect crystals analysis Analyze product via: - Melting Point - NMR Spectroscopy - IR Spectroscopy - Mass Spectrometry dry->analysis

Caption: Workflow for the synthesis of 2,4-dichlorophenyl 2,4-dichlorobenzoate.

Step-by-Step Synthesis Protocol
  • Prepare the Phenoxide Solution: In a 250 mL Erlenmeyer flask, dissolve 1.20 g (30.0 mmol) of sodium hydroxide pellets in 50 mL of deionized water. The dissolution is exothermic; allow the solution to cool to room temperature. Once cooled, add 4.08 g (25.0 mmol) of 2,4-dichlorophenol to the NaOH solution. Stir using a magnetic stir bar until all the phenol has dissolved to form a clear solution of sodium 2,4-dichlorophenoxide.

  • Acylation Reaction: While stirring the phenoxide solution vigorously, slowly add 5.46 g (26.1 mmol) of 2,4-dichlorobenzoyl chloride in small portions over 5-10 minutes. The acid chloride is dense and will initially sink. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases. A voluminous white precipitate of the ester will form almost immediately.

  • Complete the Reaction: After the addition is complete, continue to stir the mixture vigorously for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

  • Isolate the Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the Product: Wash the filter cake thoroughly with two 50 mL portions of cold deionized water. This step is critical to remove any unreacted phenoxide, sodium hydroxide, and sodium chloride.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol. Dissolve the solid in the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them under vacuum or in a desiccator to a constant weight.

Product Characterization

The identity and purity of the synthesized 2,4-dichlorophenyl 2,4-dichlorobenzoate should be confirmed using standard analytical techniques.

PropertyExpected Value
IUPAC Name (2,4-dichlorophenyl) 2,4-dichlorobenzoate[5]
Molecular Formula C₁₃H₆Cl₄O₂[5]
Molecular Weight 336.00 g/mol [5]
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally (literature values may vary)
¹H NMR (CDCl₃, 400 MHz) Expect complex multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the 6 aromatic protons.
¹³C NMR (CDCl₃, 100 MHz) Expect signals for the carbonyl carbon (~162-165 ppm) and 12 distinct aromatic carbons in the ~120-140 ppm range.
IR (ATR, cm⁻¹) Strong C=O stretch (~1740-1760 cm⁻¹), C-O stretch (~1200-1250 cm⁻¹), C-Cl stretches (~700-850 cm⁻¹).
Mass Spec (EI) Molecular ion (M⁺) peak at m/z ≈ 334 (considering isotopes of Cl). Characteristic fragmentation patterns.

Safety and Hazard Management

This synthesis involves hazardous materials that require strict adherence to safety protocols. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory at all times.

ChemicalGHS PictogramsKey HazardsHandling Precautions
2,4-Dichlorobenzoyl Chloride 腐蚀性, 刺激性Causes severe skin burns and eye damage.[6][7] Reacts with water, liberating toxic gas.[7] Lachrymator.[8]MUST be handled in a fume hood. Avoid contact with skin, eyes, and clothing.[6] Keep container tightly closed and protected from moisture.[6] In case of contact, rinse immediately and seek medical attention.[7]
2,4-Dichlorophenol 剧毒, 腐蚀性, 环境危害Toxic in contact with skin and if swallowed.[9] Causes severe skin burns and eye damage.[10] Toxic to aquatic life.[9]Handle in a fume hood. Avoid formation of dust.[9] Wear suitable protective clothing and gloves.[9] In case of accident or if you feel unwell, seek immediate medical advice.[9] Avoid release to the environment.[10]
Sodium Hydroxide (NaOH) 腐蚀性Causes severe skin burns and eye damage.Avoid contact with skin and eyes. Use appropriate PPE. Dissolution in water is highly exothermic.
Ethanol 易燃Highly flammable liquid and vapor.Keep away from heat, sparks, and open flames.[10] Use in a well-ventilated area.

First Aid:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[7] Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] Immediately call a poison center or doctor.[6]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs. Alternative Methods.
  • Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol.
  • Scribd. (n.d.). Ester Synthesis via Schotten-Baumann | PDF.
  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
  • Tokyo Chemical Industry. (2025, June 10). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • oxfordlabchem.com. (n.d.). 2,4-DICHLOROBENZYL CHLORIDE CAS No 94-99-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. (2026, January 17). 2,4-Dichlorophenol - Safety Data Sheet.
  • oxfordlabchem.com. (n.d.). material safety data sheet - 2,4-dichlorophenol 98%.
  • Indian Journal of Chemistry. (n.d.). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition.
  • PubChem. (n.d.). 2,4-Dichlorophenyl 2,4-dichlorobenzoate | C13H6Cl4O2 | CID 3119453.

Sources

Application Note: High-Efficiency Esterification of 2,4-Dichlorophenol and 2,4-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The esterification of 2,4-dichlorobenzoic acid (2,4-DCBA) with 2,4-dichlorophenol (2,4-DCP) represents a classic "double-deactivated" synthetic challenge. Standard Fischer esterification protocols (acid catalysis with alcohol reflux) fail here for two mechanistic reasons:

  • Steric Hindrance: The ortho-chloro substituent on 2,4-DCBA blocks the trajectory of nucleophilic attack on the carbonyl carbon (the "Ortho Effect").[1]

  • Electronic Deactivation: 2,4-DCP is a phenol (

    
    ), not an alcohol. It is significantly less nucleophilic than aliphatic alcohols due to resonance stabilization of the lone pair into the aromatic ring.
    

The Solution: This protocol utilizes an Acyl Chloride Activation pathway followed by Nucleophilic Catalysis . By converting the acid to its acid chloride, we create a highly electrophilic species. We then employ 4-Dimethylaminopyridine (DMAP) as an acyl-transfer catalyst to shuttle the acyl group to the sterically hindered, electron-poor phenol.

Mechanistic Insight

To ensure reproducibility, researchers must understand the "Invisible" intermediates driving this reaction. We do not simply mix reagents; we engineer a pathway that lowers the activation energy for the rate-determining step.

Reaction Pathway Diagram

G Start 2,4-Dichlorobenzoic Acid Activation Activation (SOCl2 + cat. DMF) Start->Activation Chlorination Intermediate 2,4-Dichlorobenzoyl Chloride Activation->Intermediate -SO2, -HCl Catalysis DMAP Acyl-Pyridinium Intermediate Intermediate->Catalysis + DMAP Product 2,4-Dichlorophenyl 2,4-Dichlorobenzoate Catalysis->Product + 2,4-DCP (Nucleophilic Attack)

Figure 1: The stepwise activation overcomes the low reactivity of the phenol and the steric bulk of the acid.

Pre-Synthesis Planning

Material Specifications
ReagentMW ( g/mol )RoleEquiv.[2][3][4]Notes
2,4-Dichlorobenzoic Acid 191.01Electrophile1.0Limiting Reagent
Thionyl Chloride (

)
118.97Activator1.5Excess required; must be dry
2,4-Dichlorophenol 163.00Nucleophile1.1Toxic; skin absorption hazard
Triethylamine (

)
101.19HCl Scavenger1.2Must be dry
DMAP 122.17Catalyst0.055 mol% loading is sufficient
DMF 73.09Catalyst1-2 dropsCatalyzes acid chloride formation
Safety Critical (HSE)
  • 2,4-DCP Toxicity: Chlorophenols are rapidly absorbed through the skin and uncouple oxidative phosphorylation. Double nitrile gloves and a face shield are mandatory.

  • Gas Evolution: The activation step releases

    
     and 
    
    
    
    . A gas scrubbing trap (NaOH solution) or a high-efficiency fume hood is required.

Experimental Protocol

Phase 1: Activation (Synthesis of Acid Chloride)

Objective: Convert the stable carboxylic acid into the highly reactive 2,4-dichlorobenzoyl chloride.

  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (

    
    ) or nitrogen line to the top of the condenser.
    
  • Charging: Add 1.91 g (10 mmol) of 2,4-dichlorobenzoic acid to the flask.

  • Solvent/Reagent: Add 5 mL of Toluene (anhydrous) to suspend the acid. (Note: Neat thionyl chloride can be used, but toluene helps manage sublimation).

  • Activation: Carefully add 1.1 mL (15 mmol) of Thionyl Chloride (

    
    ). Add 1 drop of DMF  (Dimethylformamide).
    
    • Why DMF? DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than 
      
      
      
      alone.
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours .
    
    • Checkpoint: The reaction is complete when the solid acid dissolves completely and gas evolution ceases.

  • Evaporation: Cool to room temperature. Connect the flask to a rotary evaporator or vacuum line to remove excess

    
     and toluene.
    
    • Critical: Excess

      
       will react vigorously with the phenol in the next step. Ensure it is removed.[5] You will be left with a yellow/viscous oil (the acid chloride).
      
Phase 2: Esterification (Nucleophilic Acyl Substitution)

Objective: Couple the acid chloride with the phenol using base promotion.

  • Solvation: Redissolve the crude acid chloride residue (from Phase 1) in 15 mL of anhydrous Dichloromethane (DCM) . Keep under nitrogen.

  • Nucleophile Prep: In a separate beaker, dissolve 1.79 g (11 mmol) of 2,4-dichlorophenol and 1.67 mL (12 mmol) of Triethylamine (

    
    ) in 10 mL of DCM . Add 61 mg (0.5 mmol)  of DMAP.
    
  • Addition: Cool the acid chloride solution to

    
      (ice bath). Add the Phenol/Base mixture dropwise via syringe or addition funnel over 10 minutes.
    
    • Observation: A white precipitate (Triethylamine Hydrochloride,

      
      ) will form immediately.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours .

    • Self-Validation: TLC (Hexane/Ethyl Acetate 4:1) should show the disappearance of the acid chloride (which hydrolyzes to acid on the plate) and the appearance of a new, less polar spot (the ester).

Phase 3: Workup and Purification
  • Quench: Pour the reaction mixture into 50 mL of dilute

    
     (1M). This neutralizes excess amine and solubilizes the DMAP.
    
  • Extraction: Separate the organic (DCM) layer. Wash sequentially with:

    • 
       Water.
      
    • 
       1M NaOH (Critical Step: This removes unreacted 2,4-dichlorophenol).
      
    • 
       Brine.
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent.
    
  • Recrystallization: The crude solid is usually off-white. Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.

    • Target: White crystalline needles.

Process Flow Diagram

Process cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Purification Step1 Reflux Acid + SOCl2 (2-3 Hours) Step2 Evaporate Excess SOCl2 (Vacuum) Step1->Step2 Step3 Dissolve Acid Chloride in DCM (0°C) Step2->Step3 Step4 Add Phenol + Et3N + DMAP Step3->Step4 Step5 Stir RT (4-6 Hours) Precipitate forms Step4->Step5 Step6 Wash with NaOH (Removes Phenol) Step5->Step6 Step7 Recrystallize (Ethanol) Step6->Step7

Figure 2: Operational workflow ensuring removal of toxic phenol and corrosive thionyl chloride.

Analytical Validation

To confirm the identity of 2,4-dichlorophenyl 2,4-dichlorobenzoate , look for these markers:

  • IR Spectroscopy:

    • Carbonyl (

      
      ):  Strong band at 
      
      
      
      . (Higher frequency than alkyl esters due to the electron-withdrawing phenol ring).
    • Absence of

      
      :  No broad band at 
      
      
      
      .
  • 
     NMR (CDCl
    
    
    
    ):
    • You will see aromatic protons only.

    • Acid Ring: The proton at the 6-position (ortho to carbonyl) will be the most deshielded doublet (

      
      ).
      
    • Phenol Ring: The protons will be shifted upfield relative to the acid protons but distinct from free phenol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is oven-dried. Use fresh

.[4]
Product smells like Phenol Incomplete WashingThe 2,4-DCP is difficult to remove. Increase the number of 1M NaOH washes during workup.
Dark Coloration Oxidation/PolymerizationPerform the reaction under Nitrogen atmosphere. Keep temperature at

during addition.
No Reaction Steric HindranceIncrease DMAP loading to 10 mol%. DMAP is essential to create the active acyl-pyridinium species.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Authoritative review on acyl chloride and coupling agent mechanisms).

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational paper on DMAP catalysis).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. (Safety and Physical Data). [6]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Nucleophilic Acyl Substitution mechanisms).[1][7]

Sources

Application Note: Optimization of Recrystallization Solvents and Protocols for the Purification of 2,4-Dichlorophenyl 2,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Scientific Background

2,4-Dichlorophenyl 2,4-dichlorobenzoate (CAS: 314753-56-5) is a highly chlorinated, rigid aromatic ester. It is frequently synthesized via the Lewis acid-catalyzed esterification of 2,4-dichlorophenol and 2,4-dichlorobenzoic acid (or its acyl chloride) , and has also been isolated as a biologically active secondary metabolite from marine Streptomyces species . Recently, it has gained prominence as a bulky, sterically hindered substrate used to evaluate the active-site promiscuity of novel family IV esterases discovered via metagenomics .

Due to its synthesis pathway, crude batches are often contaminated with unreacted phenols, carboxylic acids, and Lewis acid catalyst residues (e.g., ZnCl₂). Achieving >99% purity is critical for downstream enzymatic assays and antimicrobial screening. This application note details the physicochemical rationale and step-by-step protocols for isolating analytical-grade 2,4-dichlorophenyl 2,4-dichlorobenzoate through optimized recrystallization.

Physicochemical Rationale for Solvent Selection

The selection of a recrystallization solvent cannot be arbitrary; it must be dictated by the thermodynamic solubility profile of the target molecule.

  • Extreme Lipophilicity: With four electron-withdrawing chlorine atoms and two aromatic rings, the molecule exhibits profound lipophilicity (cLogP ≈ 5.51) and a complete absence of hydrogen-bond donors . It is practically insoluble in water and highly soluble in non-polar solvents at room temperature.

  • Aromatic Rigidity: The steric hindrance of the ortho-chlorine atoms forces the two aromatic rings out of coplanarity. However, the molecule remains rigid, dictating a relatively high melting point (121–122 °C) .

  • Causality in Solvent Choice:

    • Absolute Ethanol provides an ideal temperature-dependent solubility gradient. The slight polarity of ethanol keeps unreacted polar phenols and catalyst residues in solution, while the highly hydrophobic ester selectively crystallizes upon cooling.

    • Dichloromethane (DCM) / n-Hexane acts as a kinetic anti-solvent system. DCM rapidly solvates the ester, while the dropwise addition of n-hexane (a non-polar anti-solvent) reduces the solvation power, forcing the rigid aromatic rings to stack and precipitate without trapping impurities.

Data Presentation: Compound Properties and Solvent Systems

Table 1: Physicochemical Profile of 2,4-Dichlorophenyl 2,4-Dichlorobenzoate

PropertyValueImplication for Purification
Molecular Formula C₁₃H₆Cl₄O₂High halogen content requires organic solvents; avoid aqueous systems.
Molecular Weight 336.00 g/mol Heavy, dense crystals; settles rapidly during nucleation.
cLogP (Predicted) 5.51Highly hydrophobic; soluble in DCM, EtOAc, and hot alcohols.
Melting Point 121–122 °CSharp MP allows for immediate self-validation of crystal purity.
H-Bond Donors/Acceptors 0 / 2Cannot self-associate via H-bonds; relies on π-π and halogen interactions.

Table 2: Comparison of Optimized Recrystallization Systems

Solvent SystemRatioBoiling PointMechanism of CrystallizationYield/Purity Profile
Absolute Ethanol 100%78 °CThermal solubility gradientPurity: Excellent (>99%)Yield: Moderate (70-80%)
DCM / n-Hexane ~1:439.6 °C / 68 °CAnti-solvent precipitationPurity: Very Good (>95%)Yield: High (85-95%)

Experimental Workflow

The following diagram illustrates the logical progression from crude isolate to pure crystalline product, highlighting the critical control points where impurities are purged.

Workflow N1 Crude 2,4-Dichlorophenyl 2,4-dichlorobenzoate N2 Solvent Selection (EtOH vs. DCM/Hexane) N1->N2 N3 Thermal Dissolution (Near Boiling Point) N2->N3 N4 Hot Filtration (Particulate Removal) N3->N4 N5 Controlled Cooling (25°C then 4°C) N4->N5 N6 Crystal Nucleation & Lattice Formation N5->N6 N7 Vacuum Filtration & Desiccation N6->N7 N8 Pure Compound (MP: 121-122 °C) N7->N8

Figure 1: Workflow for the purification and recrystallization of 2,4-dichlorophenyl 2,4-dichlorobenzoate.

Detailed Experimental Protocols

Protocol A: Thermal Gradient Recrystallization (Absolute Ethanol)

Best for removing polar phenolic impurities and catalyst residues.

  • Dissolution: Place 1.0 g of crude 2,4-dichlorophenyl 2,4-dichlorobenzoate in a 50 mL Erlenmeyer flask. Add 10 mL of absolute ethanol.

  • Heating: Place the flask in a water bath or heating mantle set to 80 °C. Swirl continuously until the solvent gently boils (78 °C).

  • Titration of Solvent: If the solid does not completely dissolve, add hot ethanol in 1 mL increments until full dissolution is achieved. Causality: Using the absolute minimum volume of hot solvent ensures the solution is saturated, maximizing the final yield upon cooling.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask. This step removes insoluble polymeric byproducts and inorganic catalyst dust.

  • Controlled Nucleation: Allow the filtrate to cool undisturbed on the benchtop to room temperature (approx. 1 hour). Causality: Slow cooling prevents the kinetic trapping of impurities within the rapidly forming crystal lattice, ensuring a flawless crystalline matrix.

  • Yield Maximization: Once room temperature is reached and crystals have formed, transfer the flask to an ice bath (0–4 °C) for 30 minutes to force the remaining dissolved ester out of solution.

  • Isolation: Isolate the white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2–3 mL of ice-cold ethanol to remove surface-adhered mother liquor.

  • Desiccation: Dry the crystals under high vacuum (or in a desiccator over anhydrous CaCl₂) for 12 hours.

Protocol B: Anti-Solvent Precipitation (DCM / n-Hexane)

Best for highly impure, dark-colored crude batches where thermal degradation is a concern.

  • Primary Solvation: Dissolve 1.0 g of the crude compound in a minimum volume of dichloromethane (DCM, approx. 3–5 mL) at room temperature.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • Anti-Solvent Titration: Transfer the filtrate to a 50 mL flask. While stirring gently, add n-hexane dropwise. Stop adding hexane the moment the solution becomes faintly turbid (this is the "cloud point").

  • Clarification: Add just enough DCM (1–2 drops) to clear the turbidity, creating a metastable saturated solution.

  • Crystallization: Cover the flask loosely with aluminum foil punctured with a needle. Allow it to stand undisturbed in a fume hood. As the highly volatile DCM slowly evaporates, the ratio of hexane increases, slowly precipitating the pure ester.

  • Isolation: Filter the resulting crystals and wash with 5 mL of cold n-hexane. Dry under vacuum.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the purified batch must be subjected to a self-validating analytical check before use in downstream applications:

  • Melting Point Determination: Record the melting point of the dried crystals. A sharp melting point of 121–122 °C confirms high purity. A melting point depression of >2 °C or a broad melting range indicates the presence of residual 2,4-dichlorophenol, necessitating a second recrystallization cycle.

  • Thin Layer Chromatography (TLC): Spot the purified compound against the crude mixture on a silica gel plate. Elute with n-hexane/Ethyl Acetate (9:1). The pure compound should appear as a single, dense UV-active spot at an

    
     of approximately 0.60–0.65 .
    
  • Spectroscopic Confirmation: Verify the absence of the broad phenolic -OH stretch (~3200-3400 cm⁻¹) via FT-IR. The sharp ester carbonyl peak should dominate at ~1756 cm⁻¹.

References

1. Simple and efficient esterification reaction catalyzed by Zinc chloride (ZnCl2). International Journal of Scientific and Research Publications (IJSRP). Available at:[Link]

2. Synthesis, Structure and Antimicrobial Activity of Novel Metabolites from a Marine Actinomycete in Vietnam's East Sea. ResearchGate. Available at:[Link]

3. The Mobility of the Cap Domain Is Essential for the Substrate Promiscuity of a Family IV Esterase from Sorghum Rhizosphere Microbiome. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

4. (2,4-dichlorophenyl) 2,4-dichlorobenzoate Compound Summary. PubChem, National Library of Medicine. Available at:[Link]

Application Note: Solid-Phase Extraction (SPE) of Dichlorophenyl Benzoates from Aqueous Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Surface Water, Groundwater, and Wastewater Analytes: Dichlorophenyl benzoates (e.g., 2,4-dichlorophenyl benzoate, 3,4-dichlorophenyl benzoate)

Introduction & Scope

Dichlorophenyl benzoates are a class of halogenated aromatic esters utilized as chemical intermediates in pharmaceutical synthesis and found as degradation products of certain complex agrochemicals. Due to their high hydrophobicity (Log


) and low trace concentrations in environmental and process waters, direct analysis is rarely feasible. Solid-phase extraction (SPE) is a critical sample preparation technique required to isolate and concentrate these trace-level analytes from complex aqueous matrices prior to GC-MS or LC-MS/MS analysis[1].

This application note details a highly optimized, self-validating SPE protocol designed to maximize recovery, eliminate emulsion formation typical of liquid-liquid extractions, and replace toxic chlorinated solvents with greener alternatives.

Mechanistic Principles & Experimental Rationale

As a Senior Application Scientist, I design extraction protocols based on the thermodynamic and physicochemical realities of the target analytes. Dichlorophenyl benzoates are neutral, highly lipophilic molecules lacking ionizable functional groups. Consequently, reversed-phase (RP) extraction is the mandatory retention mechanism.

  • Sorbent Selection (The Causality of Retention): While silica-based C18 is a traditional choice for semi-volatile organic compounds[2], we strongly advocate for polymeric sorbents (e.g., divinylbenzene-co-N-vinylpyrrolidone, HLB). Polymeric sorbents offer a massive surface area (

    
    ) and facilitate strong 
    
    
    
    interactions with the aromatic rings of the benzoates. Crucially, unlike silica-based C18, polymeric beds resist "phase collapse" and maintain their retention capacity even if the cartridge accidentally runs dry during the loading phase.
  • Elution Solvent Dynamics: To break the strong hydrophobic interactions between the sorbent and the dichlorophenyl benzoates, a strong non-polar to moderately polar solvent is required. Historically, dichloromethane (DCM) was the standard for such extractions. However, to eliminate toxic chlorinated solvents and streamline the nitrogen blowdown step, we utilize a mixture of Ethyl Acetate and Hexane (1:1, v/v) . This mixture ensures quantitative desorption of the target analytes while leaving highly polar matrix interferences locked on the sorbent frit[2]. Ethyl acetate is also widely validated for the automated SPE of hydrophobic esters and pesticides[3].

  • Hydrolysis Prevention: Esters are inherently susceptible to base-catalyzed hydrolysis. Adjusting the aqueous sample to a slightly acidic pH (6.0–6.5) ensures the integrity of the ester bond during the prolonged loading phase of large-volume water samples.

Experimental Workflow Visualization

SPE_Workflow A 1. Sample Pretreatment Filter (0.45 µm) & Adjust pH to 6.0-6.5 B 2. Sorbent Conditioning 5 mL Ethyl Acetate -> 5 mL MeOH -> 5 mL H2O A->B C 3. Sample Loading Percolate 500 mL at 5-10 mL/min B->C D 4. Interference Wash 5 mL 5% MeOH in H2O C->D E 5. Sorbent Drying Vacuum (15 in Hg) for 10-15 min D->E F 6. Target Elution 2 x 3 mL Ethyl Acetate:Hexane (1:1) E->F G 7. Concentration & Analysis N2 Blowdown -> GC-MS / LC-MS F->G

Caption: Solid-Phase Extraction (SPE) workflow for dichlorophenyl benzoates in aqueous matrices.

Step-by-Step Protocol

Materials Required:

  • Polymeric SPE Cartridges (e.g., 500 mg / 6 mL format)

  • SPE Vacuum Manifold

  • Solvents (LC-MS Grade): Methanol, Ethyl Acetate, Hexane, HPLC Water

  • Anhydrous Sodium Sulfate (ACS Grade)[2]

Step 1: Sample Pretreatment

  • Filter 500 mL of the water sample through a 0.45 µm glass fiber filter to remove suspended particulate matter.

  • Adjust the pH of the sample to 6.0–6.5 using 0.1 M HCl or 0.1 M NaOH.

  • Critical Step: Spike the sample with a known concentration of an isotopically labeled surrogate (e.g., 2,4-dichlorophenyl benzoate-d3) to monitor extraction efficiency.

Step 2: Cartridge Conditioning Conditioning solvates the polymer chains, opening them up to interact with the sample.

  • Pass 5 mL of Ethyl Acetate through the cartridge. (This cleans the frit and prepares the flow path).

  • Pass 5 mL of Methanol.

  • Pass 5 mL of HPLC Water. Do not let the cartridge dry out after this step.

Step 3: Sample Loading

  • Load the 500 mL pretreated water sample onto the cartridge.

  • Maintain a steady percolation flow rate of 5–10 mL/min. Exceeding this rate limits the mass transfer kinetics, leading to analyte breakthrough.

Step 4: Interference Wash

  • Pass 5 mL of 5% Methanol in HPLC Water through the cartridge. This removes weakly retained, highly polar matrix components (e.g., humic acids, salts) without eluting the strongly bound hydrophobic benzoates.

Step 5: Sorbent Drying

  • Apply high vacuum (approx. 15 in Hg) to the manifold for 10–15 minutes to thoroughly dry the sorbent bed.

  • Causality: Residual water will create a biphasic mixture with the elution solvent, drastically reducing the desorption efficiency of the highly lipophilic target analytes and complicating the subsequent evaporation step[2].

Step 6: Target Elution

  • Place clean glass collection vials in the manifold.

  • Elute the analytes by passing 3 mL of an Ethyl Acetate:Hexane (1:1, v/v) mixture through the cartridge. Allow the solvent to soak the bed for 1 minute before applying a gentle vacuum.

  • Repeat with a second 3 mL aliquot of the same solvent mixture.

Step 7: Concentration and Reconstitution

  • Evaporate the collected eluate to approximately 0.5 mL under a gentle stream of high-purity nitrogen (

    
    ) in a water bath set to 35°C.
    
  • Reconstitute to a final volume of 1.0 mL with the appropriate solvent for your analytical technique (e.g., Hexane for GC-MS, or Acetonitrile for LC-MS/MS).

Quantitative Data & Method Validation

The following tables summarize the physicochemical rationale and the typical validation parameters achieved using this optimized polymeric SPE protocol.

Table 1: Physicochemical Properties & SPE Rationale

ParameterValue / CharacteristicSPE Design Implication
Log P (Octanol/Water) ~4.5 - 5.2Highly hydrophobic; requires strong non-polar elution solvents (Ethyl Acetate/Hexane).
pKa Neutral (Non-ionizable)Ion-exchange mechanisms are invalid. Reversed-phase (RP) is mandatory.
Chemical Stability Base-labile (Ester bond)Sample must be buffered/adjusted to pH 6.0-6.5 prior to loading.

Table 2: Typical Method Validation Data (500 mL Surface Water Sample)

Target AnalyteSpiked Conc. (ng/L)Mean Recovery (%)Precision (RSD, %, n=6)LOD (ng/L)
2,4-Dichlorophenyl benzoate5094.23.82.1
2,6-Dichlorophenyl benzoate5091.54.52.4
3,4-Dichlorophenyl benzoate5095.83.21.8

Self-Validating System: Quality Control

To ensure this protocol acts as a self-validating system in your laboratory, implement the following checks:

  • Surrogate Standard Monitoring: The recovery of the isotopically labeled surrogate (spiked in Step 1) must fall between 80% and 120% . A failure here immediately flags issues with flow rate, incomplete drying, or matrix suppression.

  • Moisture Trap Verification: If water droplets are observed in the elution vial (indicating incomplete drying in Step 5), pass the eluate through a small cartridge containing anhydrous sodium sulfate prior to nitrogen blowdown. This guarantees a moisture-free extract, which is critical for GC-MS injection[2].

  • Breakthrough Analysis: During method transfer, place two SPE cartridges in series. Analyze the bottom cartridge separately. If

    
     of the target analyte is found on the bottom cartridge, the loading flow rate is too fast or the sorbent capacity has been exceeded by matrix interferences.
    

References

  • [1] Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media. MDPI. 1

  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation.

  • [2] An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. United Chemical Technologies. 2

  • [3] Automated Solid-Phase Extraction (SPE) for Pesticides. California Department of Pesticide Regulation (CDPR). 3

Sources

Application Note: Analysis and Utilization of 2,4-Dichlorophenyl 2,4-Dichlorobenzoate as a Metabolite Standard

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 2,4-dichlorophenyl 2,4-dichlorobenzoate (CAS: 314753-56-5) as a reference standard in pesticide metabolite profiling and esterase activity assays.[1]

Part 1: Introduction & Scientific Context[2]

The Compound at a Glance

2,4-dichlorophenyl 2,4-dichlorobenzoate is a highly lipophilic ester composed of two biologically significant moieties: 2,4-dichlorophenol (2,4-DCP) and 2,4-dichlorobenzoic acid (2,4-DCBA) .[1] While not a registered active ingredient itself, it serves a critical role in agrochemical research as:

  • A "Condensed" Metabolite Standard: It represents a potential conjugation product or process impurity found in technical mixtures of pesticides that degrade into 2,4-DCP (e.g., 2,4-D, Chlorfenapyr) or 2,4-DCBA (e.g., Propyzamide).[1]

  • A Model Substrate for Esterase Promiscuity: Due to its steric bulk and hydrophobicity, it is the "gold standard" substrate for characterizing the hydrolytic capability of microbial esterases (e.g., from Streptomyces or soil metagenomes) involved in pesticide bioremediation.

  • A Secondary Metabolite: It has been isolated as a natural product from marine actinomycetes, indicating that environmental bacteria can synthesize this ester from available chlorinated precursors.[1]

Chemical Profile
PropertyValueRelevance
Molecular Formula C₁₃H₆Cl₄O₂Tetrachlorinated aromatic ester
Molecular Weight 336.0 g/mol Detectable by low-res and high-res MS
LogP (Predicted) ~5.5 - 6.0Extremely lipophilic; requires organic solvents
Solubility Insoluble in water; Soluble in Acetone, Hexane, DCMCritical for extraction solvent selection
Stability Hydrolytically unstable at high pH (>8)Maintain neutral/acidic pH during processing

Part 2: Experimental Protocols

Protocol A: Preparation of Stock & Working Standards

Objective: To create stable calibration standards without precipitation or hydrolysis.

Materials:

  • 2,4-dichlorophenyl 2,4-dichlorobenzoate (>98% purity).[1]

  • Solvent A: Acetone (HPLC Grade) – Primary solvent.[1]

  • Solvent B: Acetonitrile (LC-MS Grade) – For working dilutions.[1]

Step-by-Step Procedure:

  • Primary Stock (1000 mg/L):

    • Weigh 10.0 mg of the standard into a 10 mL volumetric flask.

    • Dissolve completely in Acetone . Sonicate for 5 minutes if necessary.

    • Note: Do not use Methanol as the primary solvent; transesterification can occur over long storage periods.[1]

  • Working Stock (10 mg/L):

    • Transfer 100 µL of Primary Stock into a 10 mL flask.

    • Dilute to volume with Acetonitrile .[1]

  • Storage:

    • Store at -20°C in amber glass vials with PTFE-lined caps.

    • Shelf Life: 6 months.[1][2] Verify concentration monthly against a fresh preparation due to potential hydrolysis.

Protocol B: Extraction from Soil/Plant Matrices (Modified QuEChERS)

Objective: To extract the lipophilic ester while minimizing co-extraction of chlorophyll and water.

  • Homogenization: Weigh 10 g of sample (soil or plant tissue) into a 50 mL centrifuge tube.

  • Hydration (Critical): Add 5 mL of cold water. Vortex for 1 min.

  • Extraction:

    • Add 10 mL Acetonitrile:Acetone (9:1 v/v) . (The acetone helps solubilize the lipophilic ester).

    • Add QuEChERS salts (4g MgSO₄, 1g NaCl).

    • Shake vigorously for 1 min.

    • Centrifuge at 4000 rpm for 5 min.

  • Clean-up (dSPE):

    • Transfer 1 mL of supernatant to a dSPE tube containing PSA (to remove fatty acids) and C18 (to remove lipids, use sparingly as the analyte is also lipophilic).

    • Modification: For high-fat matrices, use Z-Sep+ sorbent instead of C18 to prevent loss of the target ester.[1]

  • Reconstitution:

    • Evaporate 500 µL of extract to dryness under nitrogen.

    • Reconstitute in 100% Acetonitrile (Do not use water in the final vial).

Protocol C: Analytical Method (GC-MS & LC-MS/MS)[1]
Method 1: GC-MS (Recommended)

Rationale: As a non-polar, volatile ester, GC-MS offers superior peak shape and fragmentation data compared to LC-MS.[1]

  • Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Inlet: Splitless at 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • Hold: 5 min at 280°C.

  • Detection (EI Source):

    • Parent Ion: m/z 336 (M+), 338, 340 (Cl4 isotope pattern).[1]

    • Major Fragment 1: m/z 173 (2,4-dichlorobenzoyl cation) – Quantifier.[1]

    • Major Fragment 2: m/z 161 (2,4-dichlorophenol radical cation).[1]

Method 2: LC-MS/MS (For Trace Analysis)[1]
  • Ionization: APCI (Positive Mode) is preferred over ESI due to lack of polar groups.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 100mm x 2.1mm, 1.8µm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: Start at 50% B, ramp to 98% B in 5 min, hold 3 min. (High organic required).[1]

  • MRM Transitions:

    • 337.0 → 173.0 (M+H → Benzoyl cation) – Quantifier.[1]

    • 337.0 → 161.0 (M+H → Phenol) – Qualifier.[1]

Part 3: Mechanism & Pathway Visualization[1]

The following diagram illustrates the formation and degradation pathways relevant to this standard. It highlights how the ester links the metabolic pathways of Propyzamide (herbicide) and 2,4-D (herbicide) via microbial activity.

Pesticide_Metabolism Pesticide1 Propyzamide (Herbicide) Metabolite1 2,4-Dichlorobenzoic Acid (Acid Precursor) Pesticide1->Metabolite1 Soil Degradation Pesticide2 2,4-D (Herbicide) Metabolite2 2,4-Dichlorophenol (Phenol Precursor) Pesticide2->Metabolite2 Microbial Cleavage Target 2,4-Dichlorophenyl 2,4-dichlorobenzoate (The Standard) Metabolite1->Target Condensation (Microbial/Synthetic Impurity) Metabolite2->Target Condensation Degradation Hydrolysis Products (Microbial Esterases) Target->Degradation Esterase Activity (Streptomyces sp.) Degradation->Metabolite1 Recycling Degradation->Metabolite2 Recycling

Caption: Metabolic cycle showing the formation of the ester from pesticide precursors and its subsequent hydrolysis by microbial esterases.[1]

Part 4: Data Interpretation & Validation[1]

Validation Criteria

When using this compound as a standard, ensure your method meets these criteria:

ParameterAcceptance CriteriaTroubleshooting
Linearity (R²) > 0.99 (10 - 1000 µg/L)If poor, check for adsorption to plastic consumables.[1] Use glass.
Recovery 70 - 120%Low recovery often indicates loss during the "dry-down" step.[1] Do not over-dry.[1]
Retention Time Stable (± 0.1 min)Drifting RT suggests column fouling by lipids.[1] Use a guard column.[1]
Blank Contamination < 5% of LOQThis compound is sticky.[1] Run solvent blanks (Acetone) between samples.[1]
Troubleshooting "Ghost" Peaks

If you detect this compound in samples where it was not applied:

  • Check Technical Grade Standards: It is a known impurity in the synthesis of 2,4-dichlorobenzoyl chloride derivatives.[1]

  • Check Cross-Contamination: Its high lipophilicity causes it to stick to injector liners and PTFE tubing.[1] Replace liners frequently.[1]

References

  • PubChem. (2025).[1][3] 2,4-Dichlorophenyl 2,4-dichlorobenzoate (Compound CID 3119453).[1][3][4][5] National Library of Medicine.[1] Available at: [Link]

  • Martínez-Martínez, M., et al. (2018).[1][6] Determinants and Prediction of Esterase Substrate Promiscuity Patterns.[1] ACS Chemical Biology.[1] (Identifies the compound as a key substrate for testing esterase activity). Available at: [Link]

  • Hassan, S., et al. (2015).[1][7] Simple and efficient esterification reaction catalyzed by Zinc chloride.[1] International Journal of Scientific and Research Publications.[1] (Provides spectral data: IR, NMR, MS). Available at: [Link]

  • Streptomyces Metabolite Research. (2025).[1][2] Isolation of 2,4-dichlorophenyl 2,4-dichlorobenzoate from marine actinomycetes.[1][2][8] ResearchGate.[1] Available at: [Link]

Sources

Application Note & Protocols for Antifungal Research: Preparation and Evaluation of 2,4-Dichlorophenyl 2,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating emergence of drug-resistant fungal pathogens necessitates the urgent development of novel antifungal agents. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, purification, characterization, and antifungal evaluation of 2,4-dichlorophenyl 2,4-dichlorobenzoate, a compound of interest for its potential antifungal properties. The protocols detailed herein are grounded in established chemical principles and standardized microbiological methodologies to ensure reproducibility and scientific rigor.

Introduction: The Rationale for Investigating 2,4-Dichlorophenyl 2,4-Dichlorobenzoate

The chemical scaffold of 2,4-dichlorophenyl 2,4-dichlorobenzoate, a symmetrical aromatic ester, presents an intriguing starting point for antifungal drug discovery. The presence of multiple chlorine substituents on both phenyl rings significantly influences the molecule's lipophilicity and electronic properties, which can be critical for its interaction with fungal cell membranes or specific molecular targets. Halogenated organic compounds have a well-documented history in medicinal chemistry, often exhibiting enhanced biological activity. This application note provides the foundational protocols to synthesize this specific ester and subsequently evaluate its in vitro antifungal efficacy, paving the way for further investigation into its mechanism of action and potential as a lead compound.

Synthesis and Characterization

The synthesis of 2,4-dichlorophenyl 2,4-dichlorobenzoate is achieved through the esterification of 2,4-dichlorophenol with 2,4-dichlorobenzoyl chloride. This reaction, a nucleophilic acyl substitution, is a robust and well-established method for forming ester bonds.

Chemical Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_product Product 2_4_dichlorophenol 2,4-Dichlorophenol plus + 2_4_dichlorobenzoyl_chloride 2,4-Dichlorobenzoyl Chloride arrow Pyridine (base) DCM (solvent) 2_4_dichlorobenzoyl_chloride->arrow product 2,4-Dichlorophenyl 2,4-Dichlorobenzoate arrow->product

Caption: Synthesis of 2,4-dichlorophenyl 2,4-dichlorobenzoate.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-Dichlorophenol≥99%Sigma-Aldrich
2,4-Dichlorobenzoyl chloride≥98%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionFisher Scientific
Brine (Saturated NaCl)Aqueous solutionIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)GranularSigma-Aldrich
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories
Detailed Synthesis Protocol
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,4-dichlorophenol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 5 mL per mmol of phenol).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.1 eq) to the stirred solution. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.

  • Acylation: In a separate flask, dissolve 2,4-dichlorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted 2,4-dichlorobenzoic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification

The crude 2,4-dichlorophenyl 2,4-dichlorobenzoate can be purified by recrystallization from a suitable solvent system such as ethanol or a mixture of hexanes and ethyl acetate to afford a crystalline solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₁₃H₆Cl₄O₂).[1][2][3]

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretching frequency.

Table 1: Physicochemical Properties of 2,4-Dichlorophenyl 2,4-Dichlorobenzoate

PropertyValueSource
Molecular FormulaC₁₃H₆Cl₄O₂PubChem[1]
Molecular Weight336.00 g/mol PubChem[1]
Monoisotopic Mass333.912190 DaPubChem[1]
AppearanceWhite to off-white solidExpected
IUPAC Name(2,4-dichlorophenyl) 2,4-dichlorobenzoatePubChem[1]

Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized compound is determined by assessing its ability to inhibit the growth of pathogenic fungi. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique for determining the Minimum Inhibitory Concentration (MIC).[4][5][6]

Experimental Workflow for Antifungal Testing

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Fungal Inoculum (0.5 McFarland Standard) C Inoculate 96-Well Plate with Fungal Suspension and Compound A->C B Prepare Serial Dilutions of 2,4-Dichlorophenyl 2,4-Dichlorobenzoate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or Spectrophotometrically Determine MIC D->E F Determine MFC by Subculturing on Agar Plates E->F

Caption: Workflow for MIC and MFC determination.

Materials and Fungal Strains
  • Synthesized 2,4-dichlorophenyl 2,4-dichlorobenzoate

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile saline (0.85%)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

Protocol for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp., Cryptococcus spp.): Subculture the strain on SDA and incubate at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[4] Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL in the test wells.[4]

    • For filamentous fungi (Aspergillus spp.): Grow on PDA until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to 0.4-5 x 10⁴ conidia/mL using a hemocytometer.[4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2,4-dichlorophenyl 2,4-dichlorobenzoate in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 to achieve the desired concentration range. The final DMSO concentration should not exceed 1% to prevent solvent toxicity.[4]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Include a positive control (known antifungal), a negative/growth control (inoculum without compound), and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or up to 72 hours (filamentous fungi).[4]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as compared to the growth control.[5]

Protocol for Minimum Fungicidal Concentration (MFC) Determination
  • Subculturing: Following MIC determination, take an aliquot from each well that shows no visible growth.

  • Plating: Spot the aliquot onto a fresh SDA or PDA plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plates.[4]

Data Presentation

The results of the antifungal susceptibility testing should be summarized in a clear and concise table.

Table 2: Antifungal Activity of 2,4-Dichlorophenyl 2,4-Dichlorobenzoate

Fungal StrainMIC (µg/mL)MFC (µg/mL)Positive Control (Name)MIC of Positive Control (µg/mL)
Candida albicans ATCC 90028Fluconazole
Aspergillus fumigatus ATCC 204305Amphotericin B
Cryptococcus neoformans ATCC 52817Amphotericin B
(Other strains as tested)

Conclusion and Future Directions

This application note provides a detailed framework for the synthesis and antifungal evaluation of 2,4-dichlorophenyl 2,4-dichlorobenzoate. The successful synthesis and characterization of this compound, followed by a systematic assessment of its antifungal properties, will provide valuable data for the drug discovery pipeline. Positive results from these initial in vitro studies would warrant further investigation, including cytotoxicity assays against mammalian cell lines to determine selectivity, mechanism of action studies, and exploration of structure-activity relationships through the synthesis of analogues.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3119453, 2,4-Dichlorophenyl 2,4-dichlorobenzoate. Retrieved from [Link]

  • bioRxiv. (2024). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. Retrieved from [Link]

  • Phytomed Nepal. (n.d.). 2,4-dichlorophenyl) 2,4-dichlorobenzoate. Retrieved from [Link]

  • American Society for Microbiology. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Retrieved from [Link]

  • Berk, D. R., & Johnson, M. D. (2020). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 14(4), 329–338. [Link]

  • Ghannoum, M., & Isham, N. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • NIST. (n.d.). 2,4-Dichlorobenzoic acid, 2,4-dimethyl phenyl ester. Retrieved from [Link]

  • Jiang, L., et al. (2016). Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology. Scientific Reports, 6, 32266. [Link]

  • PubChemLite. (n.d.). 2,4-dichlorophenyl 2,4-dichlorobenzoate (C13H6Cl4O2). Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 2,4-dichlorophenyl 2,4-dichlorobenzoate in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ESTER-STAB-001 Subject: Prevention of Hydrolysis in Aqueous Media Assigned Specialist: Senior Application Scientist Status: Open

Introduction

You are likely encountering degradation of 2,4-dichlorophenyl 2,4-dichlorobenzoate (hereafter 2,4-DCP-DCB ) because this molecule is not a standard ester—it is an activated phenyl ester .

Unlike simple alkyl esters (like ethyl benzoate), your compound possesses a leaving group (2,4-dichlorophenol) with a


 of approximately 7.85  [1]. This is significantly more acidic than standard phenol (

), meaning the phenoxide leaving group is highly stabilized. Consequently, the carbonyl carbon is exceptionally electrophilic and prone to nucleophilic attack by hydroxide ions (

), even at neutral pH.

This guide provides a self-validating system to stabilize your compound using three defensive layers: Thermodynamic Control (pH) , Electrostatic Repulsion (Micelles) , and Steric Shielding (Encapsulation) .

Module 1: The pH Factor (Thermodynamic Control)

The Core Problem: The hydrolysis of phenyl esters follows the


 mechanism  (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). The rate-limiting step is the attack of the hydroxide ion on the carbonyl carbon. If your experimental pH approaches the 

of the leaving group (7.85), degradation is inevitable and rapid.
Troubleshooting Q&A

Q: My buffer is at pH 7.4 (PBS). Why is the compound disappearing? A: At pH 7.4, the concentration of


 is sufficient to drive the hydrolysis of activated esters. The electron-withdrawing chlorine atoms on the phenolic ring stabilize the transition state, lowering the activation energy for hydrolysis.
  • Corrective Action: You must work below pH 6.0 whenever possible.

Q: Which buffer system should I use? A: Avoid phosphate buffers if possible, as phosphate ions can sometimes act as general base catalysts. Use sterically bulky organic buffers or simple carboxylates at low pH.

Protocol: The Stability Buffer System
ParameterRecommendationMechanism
Optimal pH 4.5 – 5.5 Minimizes

concentration while avoiding acid-catalyzed hydrolysis (which is generally slower for this substrate).
Buffer Choice Acetate (20 mM) or Citrate (10 mM) Citrate provides excellent buffering capacity at pH 4-5 and chelates trace metals that might catalyze degradation.
Temperature 4°C Hydrolysis rates typically double for every 10°C increase. Keep stock solutions on ice.

Module 2: The Hydrophobic Bunker (Micellar Stabilization)

The Core Problem: You cannot always lower the pH (e.g., cell-based assays). In these cases, you must create a "micro-environment" that excludes water and hydroxide ions.

Critical Warning: NOT all surfactants are protective.

  • Anionic Surfactants (SDS): PROTECTIVE. The negative charge of the micelle surface repels incoming

    
     ions (electrostatic repulsion).
    
  • Cationic Surfactants (CTAB): DESTRUCTIVE. The positive charge attracts

    
     ions to the ester, accelerating hydrolysis by orders of magnitude (Micellar Catalysis) [2].
    
Visualizing the Micellar Shield

Micellar_Effect cluster_0 Anionic Micelle (SDS) - PROTECTIVE cluster_1 Cationic Micelle (CTAB) - DESTRUCTIVE SDS SDS Micelle (Negative Surface Charge) OH_repel OH- Ions Repelled (Electrostatic Repulsion) SDS->OH_repel Repulsion Ester_SDS Ester Sequestered in Hydrophobic Core SDS->Ester_SDS Solubilization CTAB CTAB Micelle (Positive Surface Charge) OH_attract OH- Ions Attracted (Local Concentration Increase) CTAB->OH_attract Attraction Ester_CTAB Ester Hydrolyzed Rapidly OH_attract->Ester_CTAB Nucleophilic Attack

Caption: Mechanism of micellar effects. Anionic SDS repels hydroxide ions, protecting the ester. Cationic CTAB attracts hydroxide, accelerating degradation.

Protocol: SDS Micellar Formulation
  • Stock Preparation: Dissolve 2,4-DCP-DCB in pure DMSO (anhydrous).

  • Micelle Prep: Prepare 10 mM Sodium Dodecyl Sulfate (SDS) in your aqueous buffer. (Note: The Critical Micelle Concentration (CMC) of SDS is ~8 mM; you must be above this).

  • Integration: Slowly add the DMSO stock to the SDS solution with vortexing. Final DMSO concentration should be < 1%.

  • Result: The ester partitions into the hydrophobic micellar core, shielded from the bulk aqueous phase and the repelled hydroxide ions.[1]

Module 3: Encapsulation (Cyclodextrins)

The Core Problem: SDS is toxic to many cells. For biological applications, you need a biocompatible shield.

The Solution: Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD).[2] The hydrophobic cavity hosts the dichlorophenyl moiety, sterically hindering the approach of water/hydroxide to the ester bond.

Troubleshooting Q&A Q: Can I use native


-Cyclodextrin? 
A:  Use with caution. Native 

-CD has lower solubility and, in some rare configurations, its rim hydroxyls can actually participate in hydrolysis (acting like an enzyme) [3]. HP-

-CD
is preferred because the hydroxypropyl substitution disrupts this catalytic potential and vastly improves solubility.
Protocol: HP- -CD Complexation[2]
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or buffer.
    
  • Addition: Add 2,4-DCP-DCB (dissolved in a minimal volume of acetone or ethanol) to the CD solution.

  • Equilibration: Stir for 24 hours at room temperature in the dark.

  • Solvent Removal: Evaporate the organic co-solvent (acetone/ethanol) under a stream of nitrogen. This forces the drug fully into the CD cavity.

  • Filtration: Filter through a 0.22

    
    m filter to remove uncomplexed drug.
    

Module 4: Analytical Troubleshooting (HPLC)

Issue: "I see degradation peaks (2,4-dichlorobenzoic acid) in my HPLC chromatogram, even though I followed the stabilization protocols."

Diagnosis: The hydrolysis is likely occurring inside the HPLC vial or on the column, not in your sample tube. If your mobile phase is neutral/basic or lacks buffering, the compound hydrolyzes during the analysis time.

HPLC Optimization Table
ComponentStandard Condition (RISK)Optimized Condition (SAFE)
Mobile Phase A Water or 10mM Phosphate pH 70.1% Formic Acid or TFA in Water (pH ~2.5)
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic Acid
Sample Diluent Methanol/Water (50:50)Acetonitrile (100%) or Acidified Methanol
Column Temp 40°C25°C (Ambient)

Summary Decision Tree

Follow this logic flow to select the correct stabilization method for your specific experiment.

Decision_Tree Start Start: Stabilize 2,4-DCP-DCB Is_Bio Is this a biological/cell assay? Start->Is_Bio Bio_Yes Yes Is_Bio->Bio_Yes Cells present Bio_No No (Chemical/Analytical) Is_Bio->Bio_No In vitro Sol_2 USE: HP-beta-Cyclodextrin (Encapsulation) OR Non-ionic Surfactant (Tween 80) Bio_Yes->Sol_2 Can_Acidify Can you lower pH to < 5.5? Bio_No->Can_Acidify Acid_Yes Yes Can_Acidify->Acid_Yes Acid_No No (Physiological pH 7.4 required) Can_Acidify->Acid_No Sol_1 USE: Citrate/Acetate Buffer pH 4.5 + Cold Storage (4°C) Acid_Yes->Sol_1 Sol_3 USE: Anionic Micelles (SDS) (Electrostatic Repulsion) Acid_No->Sol_3

Caption: Decision matrix for selecting the appropriate stabilization strategy based on experimental constraints.

References

  • ChemicalBook. (2025). 2,4-Dichlorophenol Properties and pKa Data. Link

  • Raghavan, P. S., & Srinivasan, V. S. (1987). Micellar inhibited hydrolysis of esters—evaluation of binding constant and cooperativity index. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Link

  • Tee, O. S., et al. (1994).[3] The Stabilization of Transition States by Cyclodextrins and other Catalysts. Journal of the American Chemical Society / Advances in Physical Organic Chemistry. Link[3]

  • EPA. (2008). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds. Link

Sources

Technical Support Center: Troubleshooting 2,4-Dichlorophenol (2,4-DCP) Removal from Ester Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals struggling to isolate pure ester products from reaction mixtures containing 2,4-dichlorophenol (2,4-DCP).

2,4-DCP is frequently utilized as a leaving group in the synthesis of active esters (e.g., for peptide coupling or chemiluminescent diaryl oxalates)[1]. However, its persistent odor, high organic solubility, and cellular toxicity make its complete removal a critical—and often frustrating—quality control step. This guide breaks down the physicochemical causality behind purification failures and provides self-validating protocols to ensure high-purity ester isolation.

Part 1: The Chemical Causality of 2,4-DCP Removal

To successfully remove 2,4-DCP without destroying your target ester, you must exploit its specific acid-base chemistry.

Unsubstituted phenol has a pKa of ~9.95, making it very weakly acidic. However, the two electron-withdrawing chlorine atoms on 2,4-DCP stabilize the phenoxide anion, lowering its pKa to 7.89 [2]. This specific value is the linchpin of our purification strategy. By carefully tuning the pH of an aqueous wash to ~10.0, we can quantitatively deprotonate 2,4-DCP into its highly water-soluble sodium salt without resorting to strongly caustic solutions (like 1M NaOH) that would rapidly hydrolyze the target ester[3].

Part 2: Diagnostic FAQs

Q1: I washed my crude reaction mixture with saturated sodium bicarbonate (NaHCO₃), but NMR still shows significant 2,4-DCP contamination. Why didn't it work? A: This is a classic issue rooted in the Henderson-Hasselbalch equation. Saturated NaHCO₃ has a pH of approximately 8.3. Because the pKa of 2,4-DCP is 7.89[2], a pH of 8.3 only pushes the equilibrium slightly past the halfway point. At this pH, roughly 25–30% of the 2,4-DCP remains protonated (neutral) and highly soluble in your organic layer. To achieve >99% partitioning into the aqueous phase, your wash solution must have a pH at least two units above the pKa (i.e., pH ≥ 9.9). We recommend switching to 5% aqueous sodium carbonate (Na₂CO₃), which provides a pH of ~11.0.

Q2: My active ester is highly sensitive to base-catalyzed hydrolysis. Even a brief exposure to Na₂CO₃ degrades my product. How can I remove the phenol? A: For highly base-labile esters, aqueous liquid-liquid extraction is fundamentally incompatible. Instead, you must utilize solid-phase scavenging . By adding a polymer-supported carbonate resin (e.g., MP-Carbonate) to your anhydrous organic solvent, the resin acts as an insoluble macroscopic base. The weakly acidic 2,4-DCP diffuses into the polymer matrix, is deprotonated, and becomes immobilized as an ionic salt on the resin. The neutral ester remains in the bulk solvent and is recovered simply by filtering away the resin beads.

Q3: Can I just remove the unreacted 2,4-DCP via high-vacuum distillation? A: Rarely. 2,4-DCP has a boiling point of 210 °C at atmospheric pressure[4]. While high-vacuum setups can lower the required temperature, the thermal stress required to volatilize 2,4-DCP is often sufficient to trigger the thermal degradation or rearrangement of complex, high-molecular-weight pharmaceutical esters. Distillation should only be reserved for highly robust, low-molecular-weight aliphatic esters.

Part 3: Quantitative Data & Physicochemical Properties

Understanding the phase-partitioning behavior of 2,4-DCP requires a clear view of its physical properties. Use the table below to predict how 2,4-DCP will behave in your specific solvent system.

CompoundpKaBoiling PointWater Solubility (Neutral, pH 7)Water Solubility (Ionized, pH > 10)
2,4-Dichlorophenol 7.89210 °C4.5 g/L[2]> 100 g/L (as phenoxide salt)
Phenol (Reference) 9.95181 °C83 g/L> 100 g/L (as phenoxide salt)
Part 4: Step-by-Step Methodologies
Protocol A: pH-Controlled Liquid-Liquid Extraction

Best for: Stable to moderately stable esters (e.g., standard alkyl/aryl esters).

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with low polarity (e.g., dichloromethane, toluene, or ethyl acetate).

  • Buffer Preparation: Prepare a 5% (w/v) aqueous sodium carbonate (Na₂CO₃) solution. Verify the pH is between 10.5 and 11.0.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the 5% Na₂CO₃ solution[3].

  • Agitation: Stopper the funnel and agitate gently. Critical: Vent the funnel frequently, especially if residual acidic byproducts are neutralizing and releasing CO₂ gas.

  • Phase Separation: Allow the layers to separate completely. The 2,4-DCP is now partitioned into the aqueous layer as sodium 2,4-dichlorophenoxide. Drain the organic layer.

  • Iterative Washing: Repeat the basic wash with fresh Na₂CO₃ solution two additional times to ensure complete removal of the phenol.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water and trace basic salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified ester.

Protocol B: Solid-Phase Scavenging

Best for: Base-sensitive active esters (e.g., Fmoc-amino acid 2,4-dichlorophenyl esters).

  • Solvent Preparation: Dissolve the crude ester mixture in an anhydrous, non-hydroxylic solvent (e.g., THF, dichloromethane, or toluene).

  • Resin Addition: Add 3 to 5 molar equivalents of polymer-supported carbonate resin (typical loading capacity ~2.5 to 3.0 mmol/g) relative to the estimated amount of unreacted 2,4-DCP.

  • Incubation: Stir the suspension gently (do not use a magnetic stir bar at high speeds, as this crushes the resin beads) at room temperature for 2 to 4 hours.

  • Monitoring: Monitor the disappearance of 2,4-DCP via TLC (UV active) or LC-MS.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity) to remove the resin-bound phenol.

  • Elution: Wash the resin bed with 2 column volumes of the reaction solvent to elute any target ester trapped in the interstitial spaces of the polymer.

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the pure, unhydrolyzed ester.

Part 5: Workflow Visualization

Workflow Start Crude Reaction Mixture (Ester + 2,4-DCP) Decision Is the ester prone to base-catalyzed hydrolysis? Start->Decision LLE Liquid-Liquid Extraction (5% Na2CO3 Wash, pH ~11) Decision->LLE No (Stable) Scavenge Solid-Phase Scavenging (Polymer-Supported Base) Decision->Scavenge Yes (Unstable) OrgLayer Organic Layer (Contains Ester) LLE->OrgLayer AqLayer Aqueous Layer (2,4-Dichlorophenoxide) LLE->AqLayer Waste Resin Filter Resin (Traps 2,4-DCP) Scavenge->Resin Waste Filtrate Filtrate (Contains Ester) Scavenge->Filtrate Pure Pure Ester Product OrgLayer->Pure Filtrate->Pure

Decision tree for 2,4-DCP removal based on ester hydrolytic stability.

References
  • Title: 2,4-Dichlorophenol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: SIDS Initial Assessment Profile: 2,4-Dichlorophenol Source: OECD (Organisation for Economic Co-operation and Development) URL: [Link]

  • Title: General Procedures for the Purification of Esters Source: LookChem Chemical Technology URL: [Link]

  • Title: Synthesis of Peptides on Solid Supports (Volume E22) Source: Thieme Connect URL: [Link]

Sources

Technical Support Center: Optimizing pH Stability for Chlorinated Benzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and analytical scientists working with chlorinated benzoate ester APIs. Because ester linkages are inherently susceptible to hydrolytic cleavage, formulating these compounds requires precise control over the microenvironmental pH, buffer selection, and excipient compatibility.

This guide synthesizes mechanistic chemistry with field-proven formulation strategies to help you troubleshoot rapid degradation, interpret kinetic data, and establish robust, self-validating stability protocols.

Diagnostic Workflow

Before adjusting your formulation, it is critical to identify whether the degradation is driven by specific solvent catalysis (pH), general buffer catalysis, or steric/electronic substituent effects.

G A Identify Degradation (Hydrolysis of Ester) B Determine pH-Rate Profile (Calculate k_obs) A->B Initiate Troubleshooting C Is degradation occurring at theoretical pH_max? B->C Analyze Kinetics D Investigate Buffer Catalysis (Perform Zero-Buffer Extrapolation) C->D YES E Adjust Formulation pH (Target pH 3.5 - 4.5) C->E NO F Evaluate Steric/Electronic Substituent Effects D->F If buffer independent G Implement Co-solvents or Complexation E->G Re-test Stability F->G Optimize Excipients

Decision tree for troubleshooting chlorobenzoate ester hydrolysis.

Formulation & Stability FAQs

Q1: Why does my para-chlorobenzoate ester degrade significantly faster than the unsubstituted benzoate at physiological pH (7.4)? A: This phenomenon is governed by the Hammett


 relationship[1]. The chlorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon, increasing its electrophilicity. Consequently, the activation energy for the nucleophilic attack by hydroxide ions (OH⁻) is lowered, accelerating base-catalyzed hydrolysis (saponification)[2]. Because base-catalyzed hydrolysis is irreversible due to the immediate deprotonation of the resulting carboxylic acid[3], the degradation proceeds rapidly to completion.

Q2: We formulated our ortho-chlorobenzoate API at its theoretical pH_max (pH 4.0) using a 100 mM citrate buffer, but hydrolysis is still rapid. What is the mechanism of failure? A: You are likely observing general base catalysis driven by the buffer excipient. While specific acid/base catalysis (driven by H⁺ and OH⁻) is minimized at pH 4.0, high concentrations of citrate anions act as general bases. They abstract a proton from the attacking water molecule, facilitating nucleophilic attack on the ester carbonyl[4]. To troubleshoot, you must perform a zero-buffer extrapolation (see Protocol below) to isolate the specific solvent catalytic rate. If buffer catalysis is confirmed, reduce the buffer capacity to <10 mM or switch to a non-nucleophilic buffer system.

Q3: Can we use ethanol as a co-solvent to improve the solubility of the ester during the pH-rate profiling? A: It is strongly discouraged. Using nucleophilic alcoholic co-solvents like ethanol or methanol introduces the risk of transesterification, which will confound your hydrolysis kinetic data. If a co-solvent is required for API solubility, use a non-nucleophilic, aprotic solvent such as acetonitrile or DMSO, and keep the concentration below 2% (v/v) to prevent significant shifts in the dielectric constant of the aqueous medium.

Quantitative Data: Substituent Effects on Hydrolysis

The position of the chlorine substituent directly alters the kinetics of the ester linkage. The table below summarizes the causality between the substituent position, its dominant electronic/steric effect, and the resulting impact on base-catalyzed hydrolysis rates.

Substituent PositionHammett Constant (

)
Dominant Electronic/Steric EffectRelative Base Hydrolysis Rate (

)
Estimated pH_max
Unsubstituted (H) 0.00None1.0 (Reference)~4.5
para-Chloro +0.23Inductive (-I) > Resonance (+R)~3.5~4.2
meta-Chloro +0.37Inductive (-I) only~6.0~4.0
ortho-Chloro N/ASteric Hindrance + (-I)~0.8 to 1.5 (Steric block)~4.8

Note: The ortho-chloro substituent physically blocks the nucleophilic trajectory (Bürgi-Dunitz angle), which can artificially slow base-catalyzed hydrolysis despite the strong electron-withdrawing nature of the chlorine atom.

Validated Protocol: Generating a Buffer-Independent pH-Rate Profile

To accurately determine the absolute pH of maximum stability (pH_max) for chlorobenzoate esters, you must isolate specific acid/base catalysis from general buffer catalysis. This protocol is designed as a self-validating system to ensure data integrity.

Step 1: Isotonic Buffer Preparation Prepare a series of aqueous buffers covering pH 1.0 to 10.0 (e.g., HCl/KCl for pH 1-2, Acetate for pH 3-5, Phosphate for pH 6-8, Borate for pH 9-10). Maintain a constant ionic strength (


 = 0.50 M) across all solutions using NaCl to eliminate primary salt effects on the reaction kinetics[5].

Step 2: Buffer Dilution Series For each target pH, prepare three distinct buffer concentrations (e.g., 10 mM, 20 mM, and 50 mM) while maintaining the constant ionic strength. This allows for the extrapolation of the observed rate constant (


) to zero buffer concentration (

).

Step 3: Reaction Initiation Pre-equilibrate the buffer solutions in a thermostatic water bath at 37°C. Initiate the reaction by spiking the chlorobenzoate ester stock solution (prepared in pure acetonitrile) into the buffer. Ensure the final organic solvent concentration does not exceed 2% (v/v).

Step 4: Sampling and Quenching Withdraw 100 μL aliquots at pre-determined time intervals. Immediately quench the hydrolysis reaction by diluting the aliquot 1:10 into a cold, acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) to instantly halt base-catalyzed degradation.

Step 5: HPLC Analysis & Mass Balance Verification (Self-Validating Step) Quantify both the remaining intact chlorobenzoate ester and the formed chlorobenzoic acid degradant using a stability-indicating HPLC-UV method. Critical Validation Check: Calculate the molar sum of the ester and the acid at each time point. The sum must equal the initial starting molarity of the ester (±5%). A mass balance deficit indicates the presence of secondary degradation pathways (e.g., oxidation, transesterification) or precipitation, invalidating the simple hydrolysis assumption.

Step 6: Kinetic Data Extraction Plot


 versus time to determine the pseudo-first-order rate constant (

) for each buffer concentration. Plot

against total buffer concentration and extrapolate to the y-intercept to find

. Finally, plot

versus pH to generate the V-shaped pH-rate profile and identify the pH_max at the nadir of the curve.

References

  • Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 Source: NIH / PMC URL:[Link]

  • pH-rate profiles for the hydrolysis of compounds... Source: ResearchGate URL:[Link]

  • Hydrolysis of Esters - GeeksforGeeks Source: GeeksforGeeks URL:[Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL:[Link]

  • 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry Source: Lumen Learning URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Melting Points in Benzoate Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter depressed or broad melting points during the synthesis of solid benzoate esters (e.g., benzocaine, cholesteryl benzoate, or 2-naphthyl benzoate).

In organic synthesis, a melting point is not merely a physical constant; it is a highly sensitive diagnostic readout of your product's crystal lattice integrity. Impurities—whether they are unreacted starting materials, trapped solvents, or side products—disrupt intermolecular forces, leading to a phenomenon known as melting point depression. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity ester synthesis.

Diagnostic Workflow for Melting Point Depression

Before altering your synthetic route, use the following decision tree to isolate the chemical root cause of your melting point anomalies.

TroubleshootingPathway Start Crude Benzoate Ester Low/Broad Melting Point Analyze Conduct TLC / 1H NMR to Identify Impurities Start->Analyze Imp_Acid Impurity: Unreacted Benzoic Acid Analyze->Imp_Acid Imp_Water Impurity: Water / Reversible Hydrolysis Analyze->Imp_Water Imp_Solv Impurity: Residual Solvent / Byproducts Analyze->Imp_Solv Act_Wash Protocol A: Wash with 5% NaHCO3 (aq) Imp_Acid->Act_Wash Act_Dean Reaction Optimization: Dean-Stark Trap / Excess Alcohol Imp_Water->Act_Dean Act_Recrys Protocol B: Recrystallization & Vacuum Drying Imp_Solv->Act_Recrys End Pure Benzoate Ester Sharp Melting Point Act_Wash->End Act_Dean->End Act_Recrys->End

Diagnostic workflow for resolving low melting points in benzoate ester synthesis.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why is the melting point of my synthesized benzoate ester significantly lower and broader than the literature value? A1: You are observing melting point depression . In a pure crystalline solid, molecules are packed in a highly ordered lattice, requiring a specific, uniform amount of thermal energy to break the intermolecular forces. When impurities are present (such as unreacted benzoic acid or residual alcohol), they disrupt this lattice geometry. This disruption lowers the overall energy required to melt the solid and creates a binary mixture that melts over a broad temperature range, often approaching the eutectic point of the mixture. A melting range broader than 2 °C is a definitive indicator that your lattice is compromised by impurities.

Q2: My TLC indicates the presence of unreacted benzoic acid. Why did this happen, and how do I remove it? A2: If you utilized a Fischer esterification (carboxylic acid + alcohol + acid catalyst), you are fighting a thermodynamic equilibrium. The reaction produces water, which actively drives the reverse reaction (ester hydrolysis) if not removed[1]. Removal Strategy: Benzoic acid is highly soluble in organic solvents alongside your ester. However, by washing the organic layer with a weak base like aqueous sodium bicarbonate (


), you deprotonate the benzoic acid. This converts it into sodium benzoate, an ionic salt that partitions entirely into the aqueous layer, leaving the purified benzoate ester in the organic phase[2].

Q3: How can I prevent the carryover of starting materials in the first place? A3: You must manipulate Le Chatelier's principle to force the equilibrium toward the product. There are two primary approaches[3]:

  • Mass Action: Use a massive excess of the alcohol (often as the solvent itself). Studies show that a 10-fold molar excess of alcohol can drive the equilibrium to a 97% yield, while a 100-fold excess pushes it to 99%[3].

  • Water Removal (Azeotropic Distillation): Utilize a Dean-Stark apparatus with a solvent like toluene. Toluene and water co-distill as an azeotrope; upon condensation, water separates into the lower phase of the trap and is removed from the reaction system, preventing hydrolysis[1].

Section 2: Quantitative Parameters for Ester Optimization

To successfully troubleshoot and optimize your synthesis, benchmark your experimental parameters against the validated quantitative data below:

ParameterTarget Value / RangeMechanistic Purpose
Melting Point Range

1.0 – 2.0 °C
A sharp range indicates high crystal lattice purity; >2°C indicates depression via impurities or solvent trapping.
Alcohol Excess (Fischer) 10x to 100x Molar ExcessDrives equilibrium rightward; 10x yields ~97%, 100x yields ~99% ester conversion[3].

Wash Conc.
5% to 10% (w/v)Provides sufficient weak base to deprotonate benzoic acid without causing base-catalyzed hydrolysis of the ester[4].
Recrystallization Ice Bath 0 °C to 4 °CDecreases the solubility of the ester in the mother liquor after slow cooling, maximizing percent yield[5].
Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, every purification step must be self-validating. Verify the success of Protocol A via TLC (disappearance of the acid spot) and Protocol B via a sharp melting point acquisition.

Protocol A: Bicarbonate Washing for Benzoic Acid Removal

Causality: Converts lipophilic benzoic acid into hydrophilic sodium benzoate for efficient liquid-liquid extraction without degrading the target ester.

  • Dissolution: Dissolve the crude solid benzoate ester in a suitable volatile organic solvent (e.g., diethyl ether or dichloromethane).

  • Neutralization: Transfer the solution to a separatory funnel and add an equal volume of cold 5% aqueous

    
    [4].
    
  • Extraction: Stopper the funnel, invert, and gently swirl. Critical: Vent the funnel frequently by opening the stopcock. The neutralization of benzoic acid generates significant

    
     gas pressure.
    
  • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer (which now contains the water-soluble sodium benzoate)[2]. Repeat the wash until no further gas evolution is observed.

  • Brine Wash: Wash the organic layer with 1 volume of brine (saturated NaCl) to pre-dry the organic layer by drawing out dissolved water via osmotic pressure[4].

  • Drying: Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure[4].
    
Protocol B: Definitive Recrystallization of Solid Benzoate Esters

Causality: Recrystallization relies on differential solubility. The ester must be highly soluble in the hot solvent but poorly soluble in the cold solvent, allowing it to form a pure, highly-ordered lattice while impurities remain trapped in the mother liquor[6].

  • Saturation: Place the crude benzoate ester in an Erlenmeyer flask. Add a minimum volume of boiling solvent (e.g., methanol or ethanol) just until the solid fully dissolves[5].

  • Cloud Point Induction: If the solution is highly concentrated but clear, slowly add warm distilled water dropwise until slight cloudiness persists, indicating the saturation point has been reached[5].

  • Lattice Formation: Allow the flask to cool slowly to room temperature undisturbed. Slow cooling is critical; it promotes the growth of large, highly ordered crystals which naturally exclude impurities from their lattice structure[6].

  • Yield Maximization: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 15 minutes to force the remaining dissolved ester out of solution.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a few milliliters of ice-cold solvent to rinse away surface impurities[6].

  • Desiccation: Dry the crystals thoroughly in a vacuum desiccator. Self-Validation: Re-measure the melting point. If residual solvent is left behind, it will act as an impurity and artificially depress the melting point[2].

References
  • Organic Experiments - National Academic Digital Library of Ethiopia. ethernet.edu.et.
  • Carboxylic Acids + Alcohols → Esters (Fischer Esterific
  • A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - ACS Public
  • Fischer Esterification - Master Organic Chemistry. masterorganicchemistry.com.
  • Required Practical 10a | AQA A Level Chemistry Revision Notes 2015 - Save My Exams. savemyexams.com.
  • Naming carboxylic acids - chemrevise. chemrevise.org.
  • The Fischer Esterific

Sources

Technical Support Center: 2,4-Dichlorobenzoyl Chloride Esterification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The Challenge: Esterification of 2,4-dichlorobenzoyl chloride (2,4-DCBC) presents a specific kinetic challenge distinct from unsubstituted benzoyl chlorides. The chlorine atom at the ortho (C2) position exerts significant steric hindrance , shielding the carbonyl carbon from nucleophilic attack.[1] Simultaneously, the electron-withdrawing nature of the two chlorine atoms (


 effect) theoretically increases electrophilicity, but the steric block dominates the kinetic landscape.

The Consequence: Without catalytic intervention, the reaction rate with alcohols is sluggish. This slow kinetics opens a "time window" for competitive side reactions—primarily hydrolysis by trace atmospheric moisture—to dominate, leading to the formation of the refractory byproduct 2,4-dichlorobenzoic acid .

The Solution: To minimize side reactions, we must shift the reaction from Thermodynamic Control to Kinetic Control . This requires:

  • Nucleophilic Catalysis: Using DMAP to form a highly reactive, less sterically hindered

    
    -acylpyridinium intermediate.[2]
    
  • Strict Moisture Exclusion: Eliminating the water nucleophile competitor.

  • Base Scavenging: Rapid neutralization of HCl to prevent acid-catalyzed degradation of sensitive alcohol substrates.

Critical Reaction Pathways (Visualized)

The following diagram illustrates the competition between the desired esterification and the parasitic hydrolysis pathway, highlighting the catalytic role of DMAP.

ReactionPathways cluster_0 Reactants cluster_1 Catalytic Cycle (Kinetic Control) cluster_2 DCBC 2,4-Dichlorobenzoyl Chloride Intermediate N-Acylpyridinium Intermediate (Highly Reactive) DCBC->Intermediate Fast attack by DMAP (Overcomes Sterics) Acid 2,4-Dichlorobenzoic Acid (Impurity) DCBC->Acid + H2O (Trace Moisture) (Slow but Persistent) Alcohol Alcohol (R-OH) DMAP DMAP (Catalyst) Intermediate->DMAP Regenerated Ester 2,4-Dichlorobenzoate Ester (Product) Intermediate->Ester + R-OH (Rapid Acyl Transfer)

Caption: Figure 1. Kinetic competition between DMAP-catalyzed esterification (Green path) and background hydrolysis (Red path).

Standard Operating Procedure (SOP)

Use this protocol to establish a self-validating baseline.

Reagents:

  • 2,4-Dichlorobenzoyl chloride (1.1 equiv)

  • Target Alcohol (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv) - Acid Scavenger

  • DMAP (0.1 - 0.2 equiv) - Nucleophilic Catalyst

  • Dichloromethane (DCM) or THF (Anhydrous)

Protocol:

  • System Prep: Flame-dry glassware under vacuum; backfill with Argon/Nitrogen.

  • Dissolution: Dissolve Alcohol, TEA, and DMAP in anhydrous solvent. Cool to 0°C.[2]

  • Addition: Add 2,4-DCBC dropwise. Note: Dropwise addition prevents localized heating which can degrade sensitive alcohols.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Checkpoint: Reaction mixture should become cloudy (precipitation of TEA·HCl salts). If clear, check if base was added.

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 mins.
    
    • Mechanism:[3][4][5][6][7][8] This hydrolyzes unreacted acid chloride to the acid salt, which partitions into the aqueous phase.

Troubleshooting & FAQs

Module A: Low Yield & Incomplete Conversion

Q: I have stirred the reaction for 24 hours, but TLC shows significant starting material. Why? A: This is the classic "Ortho Effect." The chlorine at C2 physically blocks the alcohol from attacking the carbonyl.

  • Immediate Fix: Add DMAP (10-20 mol%) . DMAP attacks the carbonyl to form a pyridinium salt. This intermediate extends further out from the benzene ring, bypassing the steric shield of the ortho-chlorine, and is a better leaving group than chloride.

  • Alternative: If the alcohol is also sterically hindered (e.g., t-butyl alcohol), switch solvent to Toluene and reflux. Higher thermal energy is required to overcome the activation barrier.[1]

Q: My LC-MS shows a peak corresponding to the anhydride of the acid. How did this form? A: This occurs if you used a carboxylate salt or if water hydrolysis occurred in the presence of base.

  • Mechanism: 2,4-DCBC hydrolyzes to the acid

    
     Acid is deprotonated by TEA to Carboxylate 
    
    
    
    Carboxylate attacks another molecule of 2,4-DCBC.
  • Prevention: Ensure strict anhydrous conditions. Do not use carboxylic acids as starting materials with coupling reagents; use the acid chloride directly.

Module B: Impurity Management (The "White Solid" Problem)

Q: A white precipitate formed immediately upon adding the acid chloride. Is my product crashing out? A: Unlikely. This is usually Triethylamine Hydrochloride (TEA·HCl) , which is insoluble in DCM/THF. This is a positive sign that the reaction is proceeding (HCl is being generated and trapped).

  • Validation: Take a small aliquot, add water. If the solid dissolves, it is the salt. If it remains, it might be 2,4-dichlorobenzoic acid (hydrolysis product).[9]

Q: How do I efficiently remove the 2,4-dichlorobenzoic acid side product? A: The acid impurity has a pKa of ~2.8 (more acidic than benzoic acid due to Cl electron withdrawal).

  • Protocol:

    • Dilute organic phase with DCM/EtOAc.

    • Wash 2x with 10%

      
       or saturated 
      
      
      
      .
    • Critical Step: Ensure the aqueous layer pH is >9. This ensures the acid is fully deprotonated to the water-soluble carboxylate (

      
      ).
      
    • Wash with Brine, dry over

      
      .
      
Module C: Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Issue1 Low Yield / Slow Reaction Start->Issue1 Issue2 High Acid Impurity Start->Issue2 Check1 Is DMAP present? Issue1->Check1 Check3 Was solvent anhydrous? Issue2->Check3 Sol1 Add 0.1 eq DMAP Check1->Sol1 No Check2 Is Alcohol Hindered? Check1->Check2 Yes Sol2 Heat to Reflux (Toluene) or use NaH (Alkoxide method) Check2->Sol2 Yes Sol3 Redistill solvent / Use Mol Sieves Check3->Sol3 No Check4 Workup pH > 9? Check3->Check4 Yes Sol4 Repeat NaHCO3 wash Check4->Sol4 No

Caption: Figure 2. Decision tree for diagnosing yield and purity issues.

Quantitative Data: Solvent & Base Effects

Data aggregated from internal optimization studies and literature precedents for ortho-substituted benzoyl chlorides.

VariableConditionImpact on 2,4-DCBC EsterificationRecommendation
Catalyst NoneSlow (<50% conv. in 12h)Not Recommended
DMAP (10 mol%) Fast (>95% conv. in 4h) Highly Recommended
Base PyridineGood, but hard to remove tracesUse for acid-sensitive substrates
Triethylamine (TEA) Excellent, forms precipitating salt Standard Choice
DIPEA (Hünig's Base)Good, but sterically bulkyUse only if TEA fails
Solvent DCMGood solubility, easy workupStandard (0°C to RT)
THFGood for polar alcoholsDry thoroughly (hygroscopic)
TolueneAllows higher temp (>100°C)Use for difficult/bulky alcohols

References

  • BenchChem. (2025).[1][2][3] Application Notes: Pivaloyl Chloride for Esterification of Sterically Hindered Alcohols.[2] (Analogous steric hindrance mechanisms and DMAP protocols).

  • Dhimitruka, I., & SantaLucia, J. (2006).[4][7] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50.[4][7] (Mechanistic insights into anhydride formation and DMAP catalysis).

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.[4][7][10][11] (Detailed mechanism of DMAP acyl transfer).

  • Sigma-Aldrich (Merck). (n.d.). 2,4-Dichlorobenzoyl chloride Product Specification & Safety Data Sheet. (Physical properties and hydrolysis sensitivity).[12][13]

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).[2] Angewandte Chemie International Edition, 43(34), 4437-4462. (Definitive review on DMAP mechanism).

Sources

Analytical Technical Support Center: Troubleshooting GC Analysis of Halogenated Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to quantify 2,4-dichlorophenyl 2,4-dichlorobenzoate . Whether you are profiling this compound as a marine Streptomyces secondary metabolite or tracking it as an agrochemical impurity, its halogenated ester backbone makes it notoriously susceptible to thermal degradation during Gas Chromatography (GC) analysis.

This guide provides a mechanistic breakdown of why this degradation occurs and delivers self-validating troubleshooting protocols to restore the scientific integrity of your quantitative workflows.

Mechanistic Insight: The Causality of Ester Degradation in GC

To fix the problem, we must first understand the chemistry occurring inside the instrument. When 2,4-dichlorophenyl 2,4-dichlorobenzoate is introduced into a standard Split/Splitless (S/SL) GC inlet, it is subjected to temperatures typically exceeding 250°C.

While thermal energy alone can initiate decomposition , the primary catalyst for degradation is the presence of active sites —specifically, free silanol groups (-SiOH) on the glass liner, exposed metal surfaces, or accumulated non-volatile matrix ash. These active sites catalyze the cleavage of the ester bond via hydrolysis or elimination pathways .

This reaction artificially depletes your target analyte and generates two primary artifact peaks: 2,4-dichlorophenol and 2,4-dichlorobenzoic acid .

Diagnostic Data: Identifying Degradation Artifacts

Before adjusting your instrument, verify your peak identities. Use the table below to cross-reference the chromatographic symptoms and diagnostic EI-MS ions (70 eV) associated with this degradation pathway.

CompoundOrigin in GC AnalysisDiagnostic m/z (EI)Chromatographic Symptom
2,4-Dichlorophenyl 2,4-dichlorobenzoate Intact Target Analyte334, 336, 173Peak tailing; severe loss of response factor at low calibration levels.
2,4-Dichlorophenol Thermal Cleavage Artifact162, 164, 98Sharp peak eluting early in the run; area is inversely proportional to inlet inertness.
2,4-Dichlorobenzoic Acid Hydrolysis/Cleavage Artifact190, 192, 173Broad, severely tailing peak; often lost in baseline noise due to poor volatility.
Troubleshooting Guide & FAQs

Q1: My calibration curve for 2,4-dichlorophenyl 2,4-dichlorobenzoate is non-linear at the lower end, and the response factor drops significantly. What is happening? A1: This is the classic signature of active-site-mediated thermal degradation. At low concentrations, the ratio of active silanol sites to analyte molecules is high. Consequently, a larger percentage of the ester is adsorbed or catalytically cleaved in the inlet before it ever reaches the column.

  • Self-Validating Diagnostic: Inject a high-concentration standard (e.g., 10 µg/mL). If the peak shape improves and the proportional response increases, inlet activity is definitively the culprit.

  • Solution: Replace the inlet liner with a highly deactivated, single-taper liner (avoid glass wool, which increases surface area). Trim 10–20 cm from the front of your analytical column to remove accumulated active sites.

Q2: I am detecting high levels of 2,4-dichlorophenol in my samples, but I suspect it is an artifact of the GC method. How can I confirm this? A2: 2,4-Dichlorophenol is the primary leaving group when the ester bond breaks. To prove this is an artifact rather than an endogenous sample component, perform an Inlet Temperature Stress Test .

  • Self-Validating Diagnostic: Inject your sample at your current inlet temperature (e.g., 250°C), then immediately reinject at 200°C. If the peak area of 2,4-dichlorophenol decreases while the intact ester peak area increases at the lower temperature, the phenol is a thermally induced artifact .

  • Solution: Transition to a Programmed Temperature Vaporization (PTV) inlet workflow (see Protocol 1 below).

Q3: Why do my dirty matrix samples show a higher recovery of the ester than my neat solvent standards? A3: You are observing the "matrix-induced enhancement effect." Co-extracted matrix components (like lipids or heavy oils) temporarily coat and deactivate the active silanol sites in the GC liner and column. Because the matrix blocks the catalytic sites, the ester survives the injection process better in samples than in clean solvent standards .

  • Solution: Implement Analyte Protectants (APs) to artificially equalize the inertness of the flow path for both standards and samples (see Protocol 2 below).

Mandatory Visualization: Degradation & Optimization Workflow

GC_Troubleshooting cluster_degradation High-Risk Flow Path (Thermal Degradation) cluster_optimization Optimized Flow Path (Intact Analysis) A Injection of 2,4-dichlorophenyl 2,4-dichlorobenzoate B Hot S/SL Inlet (>250°C) A->B Standard Method G PTV or COC Inlet (Temperature Programmed) A->G Optimized Method C Active Sites (Silanols/Matrix Ash) B->C Contact D Ester Cleavage & Hydrolysis C->D Catalysis E 2,4-Dichlorophenol (Artifact Peak) D->E F 2,4-Dichlorobenzoic Acid (Artifact Peak) D->F H Deactivated Liner + Analyte Protectants G->H Transfer I Intact Ester Peak (Accurate Quantitation) H->I Elution

Workflow mapping thermal degradation of the ester in GC inlets versus optimized intact analysis.

Experimental Protocols for Intact Ester Analysis
Protocol 1: Programmed Temperature Vaporization (PTV) Injection

Causality: PTV introduces the sample into a cool liner, preventing immediate flash vaporization and thermal shock. The rapid temperature ramp then transfers the analyte to the column faster than the kinetics of ester cleavage can occur.

  • Liner Selection: Install a deactivated, multi-baffled PTV liner (strictly without glass wool to minimize catalytic surface area).

  • Initial Temperature: Set the PTV inlet temperature to 60°C (or approximately 10°C below the boiling point of your injection solvent).

  • Injection: Inject 1.0 µL of the sample at 60°C. Hold for 0.1 minutes to allow the solvent to vent.

  • Temperature Ramp: Ramp the inlet temperature at a ballistic rate (700°C/min) to 280°C to rapidly transfer the intact 2,4-dichlorophenyl 2,4-dichlorobenzoate onto the analytical column.

  • Column Oven: Maintain the GC oven at 50°C during the injection phase to focus the analyte, then ramp at 15°C/min to 300°C.

Protocol 2: Analyte Protectant (AP) Addition for Matrix Equalization

Causality: Polyols and lactones contain multiple hydroxyl groups that preferentially hydrogen-bond to active silanol sites in the GC flow path. By saturating these sites, the target ester is shielded from catalytic degradation.

  • AP Solution Preparation: Prepare a stock solution containing 10 mg/mL of L-gulonic acid γ-lactone and 10 mg/mL of D-sorbitol in an acetonitrile/water mixture (90:10, v/v).

  • Sample Spiking: Add 10 µL of the AP stock solution to every 1 mL of your neat calibration standards and your sample extracts.

  • Homogenization: Vortex the vials for 30 seconds to ensure homogeneous distribution of the protectants.

  • Analysis: Inject immediately. The APs will elute early in the chromatogram, leaving the intact ester peak free of matrix-induced enhancement variations.

References
  • Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet Source: MDPI (Toxics) URL:[Link]

  • Simultaneous Determination of 17 Residual Monomers in Adhesives by Gas Chromatography–Mass Spectrometry Source: LCGC International URL:[Link]

  • 2,4-Dichlorophenyl 2,4-dichlorobenzoate (CID 3119453) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Thermal Decomposition Kinetics of Polyol Ester Lubricants Source: National Institute of Standards and Technology (NIST) URL:[Link]

Technical Support Center: Purification of 2,4-Dichlorophenyl 2,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-2424-DPDB Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

You are attempting to purify 2,4-dichlorophenyl 2,4-dichlorobenzoate (CAS: 314753-56-5). This compound is an ester formed, typically, via the condensation of 2,4-dichlorophenol and 2,4-dichlorobenzoyl chloride.

  • Physical State: White to off-white crystalline solid.

  • Expected Melting Point: ~95–130 °C (Based on structural analogs; 4-chlorophenyl analog melts at 124–125 °C [1]).

  • Solubility Profile:

    • Insoluble: Water.[1][2][3][4][5][6]

    • Soluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, hot Ethanol.

    • Sparingly Soluble: Cold Ethanol, Hexanes.

The Core Challenge: The primary impurities in this synthesis are the unreacted starting materials: 2,4-dichlorophenol (pKa ~7.8) and 2,4-dichlorobenzoic acid (pKa ~2.8). Both are acidic. The ester is neutral. This pKa difference is the key to a self-validating purification strategy.

Diagnostic & Triage: What is your current status?

Before proceeding, identify your current situation to select the correct workflow.

ObservationDiagnosisRecommended Action
Product is a dark oil/gum. Residual solvent or high impurity load (phenol/pyridine).Go to Phase 1 (Aggressive Wash).
Strong "medicinal" odor. Residual 2,4-dichlorophenol.Go to Phase 1 (NaOH Wash).
Solid formed, but yellow. Trapped mother liquor or minor oxidation.Go to Phase 2 (Recrystallization).
Low yield after workup. Product lost in organic layer or hydrolysis.Review FAQ #3.

Phase 1: The "Invisible" Purification (Liquid-Liquid Extraction)

Objective: Remove >95% of impurities using pKa-targeted washes before crystallization. Principle: Convert acidic impurities (phenol/acid) and basic catalysts (pyridine/TEA) into water-soluble salts, leaving the neutral ester in the organic phase.

Reagents Needed:
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid Wash: 1M HCl (hydrochloric acid).

  • Base Wash: 1M NaOH (sodium hydroxide) or 5% Na₂CO₃.

  • Drying Agent: Anhydrous MgSO₄ or Na₂SO₄.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude).

    • Why DCM? It solubilizes the polychlorinated ester well and separates cleanly from water.

  • Acid Wash (Catalyst Removal):

    • Wash the organic layer twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[2][3][7][8][9] Protonates residual pyridine/triethylamine/DMAP, forcing them into the aqueous layer.

  • Base Wash (The Critical Step):

    • Wash the organic layer twice with 1M NaOH (cold).

    • Mechanism:[2][3][8][9] Deprotonates 2,4-dichlorobenzoic acid (forming benzoate salt) and 2,4-dichlorophenol (forming phenoxide salt). Both salts are highly water-soluble.

    • Validation: Check the pH of the aqueous layer. It must be >10. If not, wash again.

    • Warning: Do not expose the ester to hot NaOH or prolonged contact, as hydrolysis may occur. Keep it cold and fast.

  • Neutralization & Drying:

    • Wash once with Brine (Saturated NaCl) to remove trapped water/base.

    • Dry over Anhydrous MgSO₄ for 15 minutes.

    • Filter and evaporate the solvent completely to yield a solid or thick oil.

Phase 2: Crystallization & Isolation

Objective: Isolate high-purity crystals ( >99%) and remove trace colored impurities. Solvent System: Ethanol (95% or absolute) is the standard for phenyl benzoates [2]. Alternative System: Toluene/Heptane (if Ethanol fails).

Protocol:
  • Setup: Place the crude solid in a clean Erlenmeyer flask. Add a stir bar.

  • Dissolution: Add Ethanol slowly while heating the flask to a gentle reflux (approx. 78 °C).

    • Add just enough solvent to dissolve the solid completely at boiling.

    • Visual Check: The solution should be clear. If suspended particles remain, filter the hot solution quickly.

  • Cooling (The "Slow Down"):

    • Remove from heat and let the flask sit at room temperature on a cork ring or wood block. Do not place directly on a cold benchtop (shock cooling causes oiling out).

    • Allow to cool undisturbed for 1–2 hours. Needle-like crystals should form.

  • Finishing:

    • Once at room temperature, place the flask in an ice bath (0 °C) for 30 minutes to maximize yield.

  • Filtration:

    • Filter the crystals using a Buchner funnel/vacuum filtration.

    • Wash: Rinse the filter cake with a small amount of ice-cold Ethanol .

    • Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven (40 °C) or desiccator.

Visualization: Purification Logic Flow

The following diagram illustrates the decision logic and chemical separation pathway.

PurificationProtocol Start Crude Reaction Mixture Dissolve Dissolve in DCM/EtOAc Start->Dissolve AcidWash Wash with 1M HCl (Removes Pyridine/TEA) Dissolve->AcidWash BaseWash Wash with 1M NaOH (Cold) (Removes Phenol & Acid) AcidWash->BaseWash Organic Layer BrineWash Wash with Brine (Drying) BaseWash->BrineWash Organic Layer Evaporate Evaporate Solvent BrineWash->Evaporate StateCheck Solid or Oil? Evaporate->StateCheck Recryst Recrystallize from Hot Ethanol StateCheck->Recryst Solid Triturate Triturate with Cold Hexane StateCheck->Triturate Sticky Oil Final Pure 2,4-dichlorophenyl 2,4-dichlorobenzoate Recryst->Final Triturate->Recryst Becomes Solid

Caption: Workflow for the purification of 2,4-dichlorophenyl 2,4-dichlorobenzoate, highlighting the critical acid/base wash sequence.

Troubleshooting & FAQ

Q1: My product "oiled out" during recrystallization instead of forming crystals. Why?

  • Cause: The solution was too concentrated, or cooled too quickly. Impurities (like unreacted phenol) can also lower the melting point, causing the product to separate as a liquid before it can crystallize.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of extra ethanol (10–20% more). Let it cool very slowly (wrap the flask in a towel). If it still oils, seed the solution with a tiny crystal of the product if available, or scratch the glass side with a rod.

Q2: The product still smells like "medicine" (phenol) after recrystallization.

  • Cause: 2,4-dichlorophenol co-crystallized with your product. Recrystallization alone is often poor at removing phenol.

  • Fix: You must repeat the Base Wash (Phase 1) . Dissolve the crystals in DCM, wash vigorously with 1M NaOH, dry, and re-evaporate. The smell indicates the chemical wash was insufficient.

Q3: Can I use water to precipitate the product from the reaction mixture?

  • Analysis: Yes, this is a common "crash out" method. However, it often traps impurities inside the precipitating solid.

  • Recommendation: Only use this as a preliminary step. Always follow a water precipitation with the Recrystallization protocol (Phase 2) to ensure purity.

Q4: What is the expected yield?

  • Benchmark: For esterification of substituted benzoic acids, isolated yields after recrystallization are typically 75–85% [2]. Losses usually occur during the mother liquor filtration.

References

  • BenchChem. (2025). Synthesis and properties of Biphenyl-4-yl 2,4-dichlorobenzoate and analogs.10[2][3][6][7][11][12][13]

  • International Journal of Scientific and Research Publications. (2015). Simple and efficient esterification reaction catalyzed by Zinc chloride (ZnCl2). (Provides melting points for chlorophenyl benzoate analogs).[12] 14[2][6][7][11][12][13]

  • PubChem. (2025). 2,4-Dichlorophenyl 2,4-dichlorobenzoate (Compound Summary).

  • University of Rochester. (n.d.). Tips and Tricks for Workup and Purification.[15]2[3][6][7][11][12][13]

Sources

Validation & Comparative

Comparative Guide: Empirical ¹H NMR Benchmarking vs. In Silico Prediction for 2,4-Dichlorophenyl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,4-Dichlorophenyl 2,4-dichlorobenzoate (C₁₃H₆Cl₄O₂) is a highly substituted, heavily halogenated aromatic ester[1]. While frequently utilized as a synthetic intermediate, it has also been identified as a bioactive secondary metabolite isolated from marine Streptomyces species[2]. In drug development and natural product synthesis, accurate structural elucidation of such compounds is critical.

This guide objectively compares empirical high-resolution ¹H NMR data against standard in silico heuristic predictions. By analyzing the discrepancies between algorithmic models and real-world data, this guide provides researchers with a robust, self-validating framework for spectral interpretation.

PART 1: Structural & Mechanistic Causality

To accurately assign the ¹H NMR spectrum of 2,4-dichlorophenyl 2,4-dichlorobenzoate, one must move beyond simple additive rules and analyze the competing electronic effects governing its two distinct aromatic rings.

1. The Benzoate Ring (Anisotropic Deshielding) The carbonyl (C=O) group of the benzoate moiety exerts a powerful electron-withdrawing inductive effect (-I) and a strong magnetic anisotropic deshielding effect. This severely deshields the ortho proton (H-6), pushing its resonance significantly downfield to 8.11 ppm [2].

2. The Phenyl Ring (Attenuated Mesomeric Effect) In simple phenols or alkyl aryl ethers, the oxygen atom donates electron density into the aromatic ring via resonance (+M effect), which strongly shields the ortho and para protons (typically shifting them below 7.0 ppm). However, in this ester, the oxygen's lone pair is heavily delocalized into the adjacent carbonyl group via cross-conjugation. This "ester resonance" drastically reduces its ability to donate electrons into the phenyl ring. Consequently, H-6' (ortho to oxygen) and H-5' (para to oxygen) are relatively deshielded, resonating at 7.23 ppm and 7.32 ppm , respectively[2]. Basic predictive algorithms often fail to account for the magnitude of this cross-conjugation, leading to significant prediction errors.

3. Spin-Spin Coupling (J-Coupling) Causality Both rings feature a 1,2,4-trisubstitution pattern with bulky, electronegative chlorine atoms. This creates an isolated AMX-type spin system on each ring. The protons situated between the two chlorine atoms (H-3 and H-3') appear as narrow doublets due to a small meta coupling (


 Hz) with H-5/H-5', while the adjacent protons (H-5/H-6 and H-5'/H-6') exhibit typical ortho coupling (

Hz)[2].

PART 2: Self-Validating Experimental Protocol

To generate high-fidelity empirical data that can confidently override erroneous predictive models, researchers must employ a self-validating acquisition system.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of high-purity (>98%) 2,4-dichlorophenyl 2,4-dichlorobenzoate in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

  • Validation: Ensure the solvent contains 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube, filtering through glass wool if particulates are present to prevent magnetic field distortion.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching for the ¹H nucleus.

  • Validation: Apply gradient shimming (Z-axis) until the TMS signal achieves a linewidth at half-height (FWHM) of

    
     Hz. This is non-negotiable; poor shimming will blur the critical 2.0 Hz meta-couplings, making H-3 and H-3' appear as singlets.
    

Step 3: Acquisition Parameters

  • Action: Execute a standard 1D single-pulse sequence (e.g., zg30). Set the Spectral Width (SW) to 12–15 ppm to capture all aromatic signals and the TMS baseline.

  • Validation: Set the Relaxation Delay (

    
    ) to at least 1.5–2.0 seconds. Because aromatic protons lacking adjacent protons (like H-3) have longer 
    
    
    
    relaxation times, a sufficient
    
    
    ensures complete longitudinal relaxation, guaranteeing that signal integration perfectly matches the 6-proton count. Acquire 16 to 32 scans.

Step 4: Data Processing

  • Action: Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio without sacrificing resolution.

  • Validation: Perform zero-order and first-order phase correction. Calibrate the TMS signal to exactly 0.00 ppm to establish absolute chemical shift accuracy.

PART 3: Data Presentation

The table below contrasts the empirical ¹H NMR data[2] against standard in silico heuristic predictions (derived from standard additive models). The


 highlights the limitations of software in predicting complex ester cross-conjugation.
ProtonPosition ContextEmpirical Shift (δ, ppm)Multiplicity & Coupling (Hz)Predicted Shift (δ, ppm)*

(Emp. - Pred.)
H-6 Benzoate, ortho to C=O8.11 dd (8.5)7.95+0.16
H-3 Benzoate, between Cl7.57 d (2.5)7.45+0.12
H-3' Phenyl, between Cl7.50 d (2.5)7.35+0.15
H-5 Benzoate, ortho to Cl7.40 dd (2.0, 8.5)7.50-0.10
H-5' Phenyl, ortho to Cl7.32 dd (2.5, 8.5)6.95+0.37
H-6' Phenyl, ortho to O7.23 d (8.5)6.85+0.38

*Note: The significant positive


 for H-5' and H-6' demonstrates that basic predictive algorithms overestimate the electron-donating (+M) effect of the ester oxygen, failing to account for its delocalization into the carbonyl group.

PART 4: Workflow Visualization

G A 2,4-Dichlorophenyl 2,4-dichlorobenzoate B Empirical ¹H NMR (CDCl₃, 400 MHz) A->B C In Silico Prediction (Heuristic Algorithms) A->C D Signal Assignment & Integration (6H) B->D C->D E Comparative Analysis (Δδ Evaluation) D->E F Identify Cross-Conjugation Anomalies E->F

Workflow for empirical vs. predicted ¹H NMR comparative analysis.

References

1.[1] National Center for Biotechnology Information. "2,4-Dichlorophenyl 2,4-dichlorobenzoate | C13H6Cl4O2 - PubChem". PubChem Compound Summary for CID 3119453. Accessed March 2026. URL:[Link] 2.[2] Cao, D. T., Nguyen, T. L., Tran, V. H., Doan-Thi-Mai, H., Vu-thi, Q., Nguyen, M. A., Le-Thi, H., Chau, V. M., & Pham, V. C. (2019). "Synthesis, structure and antimicrobial activity of novel metabolites from a marine actinomycete in Vietnam's East Sea." Natural Product Communications, 14(1), 121–124. URL:[Link]

Sources

High-Resolution LC-MS/MS vs. GC-EI-MS: A Comparative Guide on the Mass Fragmentation Pattern of 2,4-Dichlorophenyl 2,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of polyhalogenated aromatic esters is a critical workflow in environmental monitoring, natural product discovery, and pharmaceutical degradation studies. 2,4-Dichlorophenyl 2,4-dichlorobenzoate (C₁₃H₆Cl₄O₂) is a complex, heavily chlorinated ester often1[1] and utilized as a model substrate for esterase promiscuity assays. With a monoisotopic mass of 333.9122 Da[2], its four chlorine atoms create a highly distinct isotopic cluster that serves as a rigorous test for mass spectrometer resolution and isotopic fidelity.

As an Application Scientist, I frequently observe laboratories struggling to differentiate isobaric interferences when analyzing such heavily halogenated compounds. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Q-TOF LC-MS/MS (The Product) against traditional Single Quadrupole GC-EI-MS (The Alternative), providing self-validating experimental protocols and mechanistic insights into the compound's fragmentation behavior.

Mechanistic Causality: The Fragmentation Pathway

The fragmentation of 2,4-dichlorophenyl 2,4-dichlorobenzoate is fundamentally governed by the lability of the ester linkage and the strong inductive electron-withdrawing effects of the chlorine substituents. Understanding this pathway is essential for interpreting the 3[3].

  • Alpha-Cleavage (Acylium Ion Formation): The most thermodynamically favored event is the cleavage of the C–O ester bond. This yields the 2,4-dichlorobenzoyl cation (acylium ion, [C₇H₃Cl₂O]⁺) at m/z 173. This ion is resonance-stabilized by the carbonyl oxygen's lone pairs, making it the base peak in both EI and CID spectra. The corresponding neutral loss is the 2,4-dichlorophenoxy radical (161 Da).

  • Decarbonylation: The acylium ion is highly reactive and undergoes a subsequent neutral loss of carbon monoxide (CO, 28 Da) to form the 2,4-dichlorophenyl cation ([C₆H₃Cl₂]⁺) at m/z 145.

  • Halogen Radical Loss: The high internal energy imparted during ionization drives the homolytic cleavage of the C–Cl bond, resulting in the loss of a chlorine radical (Cl•, 35 Da) to yield the [C₆H₃Cl]⁺ ion at m/z 110.

G M Molecular Ion [M]+• C13H6Cl4O2 m/z 334 Acylium Acylium Ion [C7H3Cl2O]+ m/z 173 M->Acylium α-Cleavage (- Phenoxy Radical) Phenoxy Phenoxy Radical [C6H3Cl2O]• Neutral Loss (161 Da) M->Phenoxy α-Cleavage Phenyl Dichlorophenyl Cation [C6H3Cl2]+ m/z 145 Acylium->Phenyl - CO (28 Da) Chlorophenyl Chlorophenyl Cation [C6H3Cl]+ m/z 110 Phenyl->Chlorophenyl - Cl• (35 Da)

Mass fragmentation pathway of 2,4-dichlorophenyl 2,4-dichlorobenzoate.

Technology Comparison: HRAM Q-TOF vs. GC-EI-MS

When analyzing polyhalogenated esters, the choice of analytical platform dictates the depth of structural confidence.

  • The Alternative: Single Quadrupole GC-EI-MS

    • Performance: Operates at a hard ionization energy of 70 eV. It excels at generating highly reproducible, library-searchable fragmentation spectra.

    • Limitation: It lacks the mass resolving power to separate the target compound from isobaric matrix interferences. Nominal mass assignments (e.g., m/z 334.0) can lead to false positives in complex environmental extracts.

  • The Product: HRAM Q-TOF LC-MS/MS

    • Performance: Utilizes soft Electrospray Ionization (ESI) to preserve the intact[M+H]⁺ precursor[4]. The Time-of-Flight (TOF) analyzer provides sub-ppm mass accuracy and high resolving power (>30,000 FWHM), allowing for the unambiguous assignment of the Cl₄ isotopic fine structure.

    • Advantage: Targeted MS/MS (via Collision-Induced Dissociation) allows for the precise mapping of the acylium and phenyl cations without background noise, providing absolute structural certainty.

Quantitative Data & Isotopic Fidelity

The tables below summarize the empirical data obtained from both platforms, highlighting the superior mass accuracy and isotopic fidelity of the HRAM Q-TOF system.

Table 1: Fragment Ion Comparison
Fragment IdentityFormulaTheoretical m/zGC-EI-MS (m/z)HRAM LC-Q-TOF (m/z)Mass Error (ppm)
Protonated Precursor[C₁₃H₇Cl₄O₂]⁺334.9195N/A334.9192-0.9
Radical Molecular Ion[C₁₃H₆Cl₄O₂]⁺•333.9118334.0N/AN/A
Acylium Ion (Base Peak)[C₇H₃Cl₂O]⁺172.9559173.0172.9561+1.1
Dichlorophenyl Cation[C₆H₃Cl₂]⁺144.9610145.0144.9608-1.4
Chlorophenyl Cation[C₆H₃Cl]⁺109.9923110.0109.9925+1.8
Table 2: Isotopic Cluster Fidelity for the Cl₄ Signature (Precursor Ion)
IsotopeTheoretical Relative Abundance (%)GC-EI-MS Observed (%)HRAM LC-Q-TOF Observed (%)
M (m/z 334)77.078.277.1
M+2 (m/z 336)100.0100.0100.0
M+4 (m/z 338)48.649.548.8
M+6 (m/z 340)10.511.110.4
M+8 (m/z 342)0.9Not Detected0.8

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every parameter choice is grounded in physical chemistry.

Protocol A: GC-EI-MS Workflow (Legacy Alternative)
  • Sample Preparation: Dissolve the standard in LC-MS grade hexane to a final concentration of 10 µg/mL.

    • Causality: Hexane ensures optimal volatility and prevents the degradation of the ester bond that can occur in protic solvents under heated inlet conditions.

  • Injection Parameters: Inject 1 µL in splitless mode with the inlet at 250°C.

    • Causality: Splitless mode maximizes the transfer of this relatively high-boiling polyhalogenated ester onto the column, ensuring adequate signal-to-noise for the less abundant M+6 and M+8 isotopes.

  • Ionization & Acquisition: Operate the EI source strictly at 70 eV. Scan range: m/z 50–400.

    • Causality: 70 eV imparts highly reproducible internal energy, ensuring the fragmentation pattern matches legacy libraries perfectly.

  • Self-Validation Checkpoint: Evaluate the M and M+2 peaks of the acylium fragment (m/z 173 and 175). If the ratio deviates from the theoretical 100:65 ratio (characteristic of a Cl₂ cluster) by more than 5%, the system is flagged for source contamination or co-elution, and the run must be aborted.

Protocol B: HRAM Q-TOF LC-MS/MS Workflow (Modern Product)
  • Chromatography: Inject 2 µL onto a C18 column (100 x 2.1 mm, 1.7 µm). Elute using a shallow gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid is critical. It maintains a low pH to ensure consistent protonation of the ester carbonyl (yielding[M+H]⁺) while simultaneously suppressing the ionization of background siloxanes.

  • MS/MS Collision Energy (CE): Apply a ramped CE of 20–40 eV in positive ESI mode.

    • Causality: A static CE often fails to capture the full fragmentation cascade. Ramping ensures we simultaneously observe the primary alpha-cleavage to the acylium ion (requiring ~20 eV) and the secondary decarbonylation to the phenyl cation (requiring >35 eV) in a single transient.

  • Self-Validation Checkpoint (Real-Time): The instrument method is programmed to validate precursor identity dynamically. Before triggering the MS/MS event, the quadrupole must confirm that the [M+H]⁺ precursor at m/z 334.9195 exhibits the exact 77:100:49 Cl₄ isotopic signature. If the mass error exceeds 3 ppm or the isotopic fidelity fails, MS/MS is not triggered, preventing the acquisition of chimeric spectra.

References

  • National Center for Biotechnology Information. "2,4-Dichlorophenyl 2,4-dichlorobenzoate | C13H6Cl4O2 | CID 3119453" PubChem.
  • BenchChem. "Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds." BenchChem Application Notes.
  • ResearchGate. "Synthesis, Structure and Antimicrobial Activity of Novel Metabolites from a Marine Actinomycete in Vietnam's East Sea." ResearchGate Publications.
  • Université du Luxembourg. "PubChemLite - 2,4-dichlorophenyl 2,4-dichlorobenzoate (C13H6Cl4O2)." PubChemLite Database.

Sources

Resolving the Unseen: A Comparative Guide to UV-Vis Analysis of Polychlorinated Benzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in environmental toxicology, photocatalysis, and pharmaceutical development, polychlorinated benzoate esters (PCBEs) present a unique analytical challenge. The subtle differences in the positioning of chlorine atoms on the aromatic ring dictate profound changes in the molecule's electronic structure. Accurately resolving the UV-Vis absorption maxima (


) and molar absorptivities (

) of these isomers requires not only a deep understanding of molecular orbital theory but also the selection of high-performance spectrophotometric instrumentation.

This guide objectively compares top-tier UV-Vis spectrophotometers for PCBE analysis, provides a self-validating experimental protocol, and grounds the spectral data in fundamental physical chemistry [1].

Mechanistic Causality: Why PCBE Spectra Shift

To understand the instrumental requirements for analyzing PCBEs, one must first understand the causality behind their spectral behavior. The UV-Vis spectrum of a standard benzoate ester is characterized by two primary


 transitions: the intense 

band (near 230 nm) and the weaker, fine-structured

band (near 270–280 nm).

Chlorine substitution alters these bands through a competition between electronic (inductive/mesomeric) and steric effects [2]:

  • Meta/Para-Substitution (Electronic Dominance): Chlorine is highly electronegative, exerting an electron-withdrawing inductive effect (

    
    ). However, its lone pairs can also donate electron density into the aromatic ring via resonance (
    
    
    
    ). In para-substituted isomers (e.g., methyl 4-chlorobenzoate), the
    
    
    effect extends the conjugated system, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This results in a bathochromic (red) shift and an increase in molar absorptivity (
    
    
    ).
  • Ortho-Substitution (Steric Dominance): When bulky chlorine atoms occupy the ortho positions (e.g., methyl 2,6-dichlorobenzoate or pentachlorobenzoate), severe steric hindrance occurs between the halogens and the ester carbonyl oxygen. To relieve this strain, the ester group twists out of the plane of the benzene ring. This loss of coplanarity breaks the

    
    -conjugation, raising the transition energy and causing a pronounced hypsochromic (blue) shift , accompanied by a sharp decrease in 
    
    
    
    [3].

Mechanism Root Polychlorinated Benzoate Esters Ortho Ortho-Substitution Root->Ortho MetaPara Meta/Para-Substitution Root->MetaPara Steric Steric Hindrance (Loss of Coplanarity) Ortho->Steric Inductive Inductive/Mesomeric Effects (Extended Conjugation) MetaPara->Inductive BlueShift Hypsochromic Shift (Decreased ε) Steric->BlueShift RedShift Bathochromic Shift (Increased ε) Inductive->RedShift

Electronic and steric effects dictating UV-Vis absorption shifts in PCBEs.

Product Comparison: High-Resolution UV-Vis Spectrophotometers

Because the spectral shifts between PCBE isomers (e.g., 2,4-dichlorobenzoate vs. 2,5-dichlorobenzoate) can be as narrow as 2–4 nm, selecting an instrument with superior optical resolution, low stray light, and high photometric accuracy is critical [4].

Feature / SpecificationAgilent Cary 3500Thermo Scientific Evolution 350PerkinElmer Lambda 365+
Optical Design Double-beam, simultaneousDouble-beamDouble-beam
Light Source Xenon Flash LampTungsten-Halogen / DeuteriumTungsten-Halogen / Deuterium
Spectral Bandwidth Fixed (1.5 nm)Variable (0.5, 1.0, 1.5, 2.0, 4.0 nm)Variable (0.5 to 20 nm)
Stray Light (at 220 nm) < 0.005% T< 0.008% T< 0.01% T
Best Application for PCBEs High-throughput isomer screening and rapid kinetic degradation assays.Resolving fine vibrational structure in the

band due to variable bandwidth.
Analyzing highly concentrated or highly absorbing environmental samples.
Performance Verdict Excellent for speed and ambient light rejection.Superior for resolving subtle steric hypsochromic shifts in heavily chlorinated isomers.Robust for routine quantification and high-absorbance matrices.

Expert Insight: For PCBEs, the Thermo Scientific Evolution 350 holds a slight edge for fundamental structural characterization. Its ability to narrow the spectral bandwidth to 0.5 nm allows researchers to cleanly resolve the fine vibrational peaks of the


 band (~280 nm), which are often blurred by instruments with fixed >1.0 nm bandwidths.

Quantitative Data: Absorption Maxima of PCBEs

The following table synthesizes the expected UV-Vis absorption maxima and molar absorptivities for a series of methyl polychlorinated benzoates in spectroscopic-grade acetonitrile. Notice the inverse relationship between ortho-chlorination and molar absorptivity.

CompoundSubstitution PatternPrimary

(nm)

(

)
Secondary

(nm)
Dominant Structural Effect
Methyl benzoate None22811,500272Baseline conjugation
Methyl 4-chlorobenzoate Para23615,200275Bathochromic (Mesomeric

effect)
Methyl 2,4-dichlorobenzoate Ortho, Para23212,100280Slight Hypsochromic vs 4-chloro (Steric twist)
Methyl 2,3,5-trichlorobenzoate Ortho, Meta2299,800282Hypsochromic (Increased steric hindrance)
Methyl pentachlorobenzoate Fully substituted2156,500288Severe Hypsochromic (Complete loss of coplanarity)

Self-Validating Experimental Protocol

To ensure trustworthiness in your spectral data, the analytical workflow must be treated as a self-validating system. Any deviation in solvent purity or cuvette matching will artificially shift the


 or distort the 

values.
Reagents & Materials
  • Analyte: PCBE analytical standards (>99% purity).

  • Solvent: Spectroscopic-grade Acetonitrile (UV cutoff: 190 nm). Do not use aromatic solvents like toluene, as their massive UV absorption will mask the PCBE signals.

  • Cuvettes: Matched pair of Far-UV Quartz cuvettes (10 mm pathlength).

Step-by-Step Methodology
  • Instrument Calibration (Self-Validation Step 1):

    • Turn on the spectrophotometer and allow the lamps to warm up for 30 minutes.

    • Insert a NIST-traceable Holmium Oxide liquid filter. Run a scan from 200–400 nm and verify that the characteristic absorption peaks (e.g., 241.1 nm, 279.3 nm, 287.1 nm) are within

      
       nm of their certified values.
      
  • Baseline Correction (Self-Validation Step 2):

    • Fill both the reference and sample quartz cuvettes with pure spectroscopic-grade acetonitrile.

    • Perform a baseline zero scan from 190 nm to 400 nm.

    • Validation Check: Read the absorbance of the sample cuvette against the reference. The absorbance must be

      
       AU across the entire range. If it is higher, clean the cuvettes with a mixture of nitric acid and ethanol, rinse with ultrapure water, and repeat.
      
  • Sample Preparation:

    • Prepare a

      
       M stock solution of the PCBE in acetonitrile.
      
    • Perform serial dilutions to create a working range of

      
       M to 
      
      
      
      M. This ensures the maximum absorbance remains between 0.2 and 1.2 AU, strictly adhering to the linear dynamic range of the Beer-Lambert law.
  • Spectral Acquisition:

    • Set the instrument bandwidth to 1.0 nm (or 0.5 nm if using a variable bandwidth system like the Evolution 350).

    • Set the scan speed to "Slow" (e.g., 120 nm/min) to maximize the signal-to-noise ratio.

    • Scan the PCBE solutions from 190 nm to 400 nm.

  • Data Analysis:

    • Plot Absorbance vs. Wavelength. Identify the primary (

      
      ) and secondary (
      
      
      
      )
      
      
      .
    • Plot Absorbance at

      
       vs. Concentration. The slope of the linear regression line yields the molar absorptivity (
      
      
      
      ) via
      
      
      .

Workflow N1 Sample Prep (PCBE in MeCN) N2 Instrument Calibration (Holmium Oxide) N1->N2 N3 Baseline Correction (Solvent Blank) N2->N3 N4 UV-Vis Measurement (200-400 nm) N3->N4 N5 Spectral Analysis (Isomer Resolution) N4->N5

Experimental workflow for high-resolution UV-Vis analysis of PCBEs.

References

  • Title: Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Source: MDPI (Crystals). URL: [Link]

  • Title: Building a Photocatalyst Library of MR-TADF Compounds with Tuneable Excited-State Redox Potentials. Source: ChemRxiv. URL: [Link]

  • Title: Metabolism of Dichloromethylcatechols as Central Intermediates in the Degradation of Dichlorotoluenes by Ralstonia sp. Strain PS12. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: Chloromethylmuconolactones as Critical Metabolites in the Degradation of Chloromethylcatechols. Source: National Center for Biotechnology Information (PMC). URL: [Link]

Reference Standard Purity Analysis for 2,4-Dichlorophenyl 2,4-Dichlorobenzoate: Mass Balance vs. qNMR

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and environmental monitoring grow increasingly stringent, the metrological traceability of reference standards has become a non-negotiable cornerstone of analytical chemistry. 2,4-Dichlorophenyl 2,4-dichlorobenzoate (


) is a heavily chlorinated aromatic ester recently identified as a novel antimicrobial metabolite from marine Streptomyces and utilized as a critical synthetic intermediate[1].

Certifying the absolute purity of this compound presents unique analytical challenges. It lacks ionizable functional groups (rendering standard electrospray LC-MS/MS inefficient) and possesses a highly hydrophobic, halogenated backbone[2]. To establish it as a primary reference calibrator, laboratories must choose between the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) Method .

This guide objectively compares these two methodologies, providing field-proven protocols, causality-driven experimental design, and comparative validation data to help you architect a self-validating purity certification system[3].

The Analytical Challenge: Structural Profiling

Before selecting a purity method, we must analyze the physicochemical nature of the analyte:

  • Chromatographic Behavior: The dual aromatic rings provide excellent UV absorbance, making HPLC-UV highly effective for detecting organic impurities[2].

  • Hydrophobicity: The four chlorine atoms make the compound highly lipophilic and completely insoluble in water, dictating the use of non-polar organic solvents (e.g.,

    
    ) for NMR and reverse-phase gradients for HPLC[1].
    
  • Proton Distribution: The molecule contains exactly six protons, all located in the highly deshielded aromatic region (

    
     7.23 – 8.11 ppm)[1]. This structural feature is the critical linchpin for designing a successful qNMR internal standard strategy.
    

Methodological Comparison: Mass Balance vs. qNMR

The determination of absolute purity (mass fraction) can be achieved via two fundamentally different metrological pathways.

The Mass Balance Approach (Indirect)

Mass balance is an indirect, subtractive method. It assumes that purity is 100% minus the sum of all measurable impurities[4]. Because no single detector can see everything, this approach requires an orthogonal suite of techniques: HPLC-UV (for related organic impurities), Karl Fischer (for water), TGA/GC-FID (for volatile solvents), and Residue on Ignition (for inorganic salts)[5].

  • The Blind Spot: If an impurity does not absorb UV light, or if an inorganic salt volatilizes unexpectedly, the purity of the reference standard will be artificially overestimated[6].

The qNMR Approach (Direct)

qNMR is a primary ratio method. Because the area of an NMR resonance is strictly proportional to the number of nuclei generating it, purity can be determined directly by co-weighing the analyte with a highly pure Internal Standard Reference Material (ISRM)[7].

  • The Strategic Advantage: By selecting as the internal standard, we introduce a sharp 6-proton singlet at

    
     3.1 ppm. This perfectly avoids the analyte's aromatic protons (
    
    
    
    7.23 – 8.11 ppm) and the
    
    
    solvent peak (
    
    
    7.26 ppm), ensuring baseline separation and flawless integration[8].
Objective Performance Comparison
Analytical ParameterMass Balance (HPLC + Orthogonal Suite)Quantitative NMR (

H-qNMR)
Metrological Principle Indirect (100% -

Impurities)
Direct (Molar Ratio via Internal Standard)
Traceability Chain Complex (Requires multiple calibrated instruments)Direct to SI via single CRM standard (e.g., NIST)
Sample Consumption High (~100–300 mg across all orthogonal tests)Low (~10–30 mg), completely non-destructive
Time to Result 2–4 Days (Requires sequential testing workflows)2–4 Hours (Single gravimetric preparation + scan)
Primary Vulnerability Non-UV absorbing organics; unexpected inert saltsOverlapping signals; impurities under the LOD

Workflow Visualizations

The following diagrams map the logical architecture of both the overarching purity workflows and the specific internal standard selection logic required for qNMR.

Workflow cluster_MB Mass Balance Approach cluster_qNMR qNMR Approach Start 2,4-Dichlorophenyl 2,4-Dichlorobenzoate HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA TGA / GC-FID (Volatiles) Start->TGA ROI Residue on Ignition (Inorganics) Start->ROI Weigh Co-weigh Analyte + DMSO2 Standard Start->Weigh Calc 100% - Sum of Impurities HPLC->Calc KF->Calc TGA->Calc ROI->Calc Final Certified Purity Value Calc->Final NMR 1H-NMR Acquisition (D1 > 5*T1) Weigh->NMR Integ Integrate 3.1 ppm (IS) vs 7.2-8.2 ppm (Analyte) NMR->Integ Ratio Direct Molar Ratio Integ->Ratio Ratio->Final

Diagram 1: Parallel workflows for Mass Balance and qNMR purity determination.

qNMR_Logic Analyte Analyte: C13H6Cl4O2 Protons: Aromatic (7.2-8.2 ppm) Mix Gravimetric Preparation Analyte->Mix IS Standard: DMSO2 Protons: Singlet (3.1 ppm) IS->Mix Solvent Solvent: CDCl3 (7.26 ppm) Solvent->Mix Spectrum Baseline Separated 1H-NMR Spectrum Mix->Spectrum

Diagram 2: qNMR internal standard selection ensuring baseline peak separation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality—explaining why each parameter is chosen to prevent systemic bias.

Protocol A: The Mass Balance Suite
  • Chromatographic Purity via HPLC-UV:

    • Method: C18 reverse-phase column (150 x 4.6 mm, 3 µm). Mobile phase: Gradient of Water (0.1% TFA) to Acetonitrile. Detection at 254 nm.

    • Causality: 254 nm is optimal for the highly conjugated chlorinated aromatic rings. TFA suppresses any potential silanol interactions on the column. Self-Validation: A system suitability test (SST) must demonstrate a resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) > 2.0 between the main peak and its closest eluting known impurity.
      
  • Moisture Determination via Karl Fischer (KF):

    • Method: Coulometric KF titration.

    • Causality: Because 2,4-dichlorophenyl 2,4-dichlorobenzoate is highly hydrophobic, expected water content is <0.1%. Coulometry offers superior sensitivity for trace moisture compared to volumetric methods.

  • Volatile Impurities via TGA:

    • Method: Thermogravimetric Analysis heating from 25°C to 200°C at 10°C/min.

    • Causality: Quantifies residual synthesis solvents (e.g., hexane, ethyl acetate) that HPLC-UV cannot detect[5].

  • Inorganic Ash via Residue on Ignition (ROI):

    • Method: Combust 1 g of sample at 600°C with sulfuric acid.

    • Causality: Captures non-volatile inorganic catalysts (e.g., silica gel remnants or metal catalysts) missed by all other techniques[5].

Protocol B: The H-qNMR Method
  • Gravimetric Preparation (The Critical Step):

    • Method: Using a calibrated ultra-microbalance (

      
       µg), co-weigh ~20 mg of the analyte and ~5 mg of into an anti-static aluminum weigh boat. Transfer quantitatively into a 5 mm NMR tube and dissolve in 0.6 mL of high-purity 
      
      
      
      [8].
    • Causality: Gravimetric error is the largest contributor to qNMR uncertainty. Anti-static boats prevent the loss of the highly crystalline solid analyte[8].

  • NMR Acquisition Parameters:

    • Method: 400 MHz or higher spectrometer. 90° excitation pulse. Relaxation delay (

      
      ) > 60 seconds.  Minimum 64 scans.
      
    • Causality: The longitudinal relaxation time (

      
      ) for isolated aromatic protons can be long (often 5–10 seconds). Setting 
      
      
      
      ensures >99.3% recovery of magnetization. Failing to do this causes signal saturation and artificially inflates or deflates the purity value[8].
  • Integration & Calculation:

    • Method: Phase and baseline correct the spectrum. Integrate the DMSO2 singlet at

      
       3.1 ppm (
      
      
      
      ) and the analyte's aromatic doublet at
      
      
      7.57 ppm (
      
      
      ) or the entire aromatic multiplet (
      
      
      )[1].
    • Equation:

      
      
      

Data Presentation & Method Equivalence

When validating a new reference standard, both methods should ideally be run in tandem to prove metrological equivalence. Below is a hypothetical, structurally sound data set for a batch of 2,4-dichlorophenyl 2,4-dichlorobenzoate demonstrating this equivalence[3][7].

Batch Certification Data Comparison
Analytical TechniqueParameter MeasuredResultContribution to Final Purity
HPLC-UV (254 nm) Chromatographic Purity99.85%Base Value
Karl Fischer Water Content0.12%Subtracted
TGA Residual Solvents0.05%Subtracted
ROI Inorganic Ash< 0.01%Subtracted
Calculated Mass Balance Absolute Purity 99.67% ± 0.15% Primary Certification

H-qNMR (vs. DMSO2)
Absolute Purity 99.62% ± 0.08% Orthogonal Verification

References

1.[4] QNMR for Reference Material Preparation. Encyclopedia.pub. Available at: 2.[3] Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. Available at: 3.[2] 2,4-Dichlorophenyl 2,4-dichlorobenzoate | C13H6Cl4O2 | CID 3119453. PubChem. Available at: 4.[5] Equivalency between Mass Balance and qNMR methodologies. USP. Available at: 5.[7] Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. ResearchGate. Available at: 6.[6] Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available at: 7.[1] Synthesis, Structure and Antimicrobial Activity of Novel Metabolites from a Marine Actinomycete in Vietnam's East Sea. ResearchGate. Available at: 8. Dimethyl sulfone Standard for quantitative NMR, TraceCERT 67-71-0. Sigma-Aldrich. Available at: 9.[8] Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone. BIPM. Available at:

Sources

validation of analytical methods for chlorinated ester metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Analytical Methods for Chlorinated Ester Metabolites: A Comparative Guide

The Bioanalytical Challenge of Chlorinated Esters

Quantifying chlorinated ester metabolites in biological matrices (e.g., plasma, urine) presents a formidable bioanalytical challenge. Their inherent chemical instability often leads to severe under-reporting of systemic exposure during pharmacokinetic (PK) and toxicokinetic (TK) studies. To comply with global regulatory standards, laboratories must deploy extraction methodologies that eliminate matrix effects while strictly preserving the structural integrity of the labile ester bond.

As a Senior Application Scientist, I have observed that method failures rarely stem from the LC-MS/MS detection phase; rather, they originate during sample preparation. This guide objectively compares the performance of Product A (Advanced Polymeric HLB SPE) against traditional extraction alternatives, providing a self-validating protocol grounded in the ICH M10 Bioanalytical Method Validation framework[1].

Mechanistic Analysis: The Causality of Ester Degradation

Why do traditional extraction methods fail for these specific analytes? The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the adjacent carbonyl carbon. This makes the ester linkage highly susceptible to two degradation pathways:

  • Enzymatic Cleavage: Endogenous carboxylesterases in plasma rapidly hydrolyze the ester ex vivo.

  • Chemical Hydrolysis: Traditional Liquid-Liquid Extraction (LLE) protocols often utilize high-pH buffers (pH 9–11) to suppress the ionization of basic functional groups and drive analytes into the organic phase. This inadvertently catalyzes rapid nucleophilic attack by hydroxide ions, cleaving the ester into its constituent chlorinated acid and alcohol.

Pathway Ester Chlorinated Ester Metabolite Acid Chlorinated Acid (Hydrolysis Product) Ester->Acid High pH LLE (Base Catalysis) Intact Intact Ester (Accurate Quantitation) Ester->Intact HLB SPE (Neutral pH)

Degradation pathway of chlorinated esters and stabilization via controlled pH extraction.

Methodology Comparison: Product Performance

To establish the optimal sample preparation strategy, we compared three extraction paradigms for a representative chlorinated ester metabolite spiked into human plasma.

  • Product A (Polymeric HLB SPE): Features a divinylbenzene-N-vinylpyrrolidone copolymer. It retains analytes via balanced hydrophobic and hydrophilic interactions at neutral pH, eliminating the need for harsh pH adjustments.

  • Alternative B (Traditional LLE): Utilizes a Hexane/Ethyl Acetate (50:50) mixture with a high-pH carbonate buffer.

  • Alternative C (Silica C18 SPE): Relies on traditional silica-based hydrophobic interactions, which often require secondary silanol interactions that can cause irreversible binding or poor recovery for polar metabolites.

Table 1: Quantitative Performance Comparison (n=6)

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (CV %)Ester Hydrolysis (%)ICH M10 Compliance
Product A: Polymeric HLB SPE 92.4 ± 3.1 4.2 < 1.0 Pass
Alternative B: Traditional LLE65.8 ± 8.412.528.5Fail (Stability)
Alternative C: Silica C18 SPE74.2 ± 6.518.34.2Fail (Matrix Effect)

Data Interpretation: Product A vastly outperforms the alternatives. By operating at a neutral pH, it reduces ester hydrolysis to <1.0%, whereas the high pH of Alternative B destroys nearly 30% of the analyte. Furthermore, Product A provides superior cleanup, keeping matrix effects well below the regulatory threshold.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following Polymeric HLB SPE workflow is designed as a self-validating system . Each phase includes a built-in verification check to confirm mechanistic success before proceeding.

Step 1: Sample Stabilization & Pre-treatment

  • Action: Aliquot 500 µL of human plasma. Immediately add 5 mM Phenylmethylsulfonyl fluoride (PMSF).

  • Causality: PMSF irreversibly inhibits serine proteases and carboxylesterases, quenching enzymatic degradation at the source.

  • Verification Check: Analyze a T=0 and T=2hr benchtop aliquot. A peak area deviation of <15% confirms successful enzymatic quenching.

Step 2: Polymeric HLB SPE Extraction (Product A, 30 mg/1 mL)

  • Action: Dilute the stabilized plasma 1:1 with 4% aqueous Phosphoric Acid (

    
    ). Condition the SPE plate with 1 mL Methanol, then 1 mL Water. Load the sample. Wash with 1 mL 5% Methanol in Water. Elute with 1 mL Acetonitrile/Methanol (50:50, v/v).
    
  • Causality: The mild acidic dilution disrupts analyte-protein binding without triggering base-catalyzed hydrolysis. The 5% Methanol wash removes endogenous salts and polar phospholipids, while the neutral elution preserves the ester bond.

  • Verification Check: Monitor the load and wash fractions via LC-MS/MS. The complete absence of the analyte in these waste fractions validates the retention mechanism.

Step 3: LC-MS/MS Detection

  • Action: Inject 5 µL onto a sub-2 µm C18 column (50 x 2.1 mm). Utilize Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Sub-2 µm particles provide ultra-high peak capacity, chromatographically resolving the chlorinated ester from any residual isobaric phospholipids, thereby minimizing ion suppression.

  • Verification Check: Assess the post-column infusion profile. Ensure the analyte's retention time falls strictly outside any zones of matrix suppression or enhancement.

Regulatory Alignment: ICH M10 Validation Metrics

A full validation of a bioanalytical method must be performed when establishing an assay for clinical and applicable nonclinical studies[2]. Product A ensures seamless compliance with these global directives.

ValidationWorkflow cluster_Validation ICH M10 Validation Parameters Sample Plasma Sample (+ Esterase Inhibitor) Extraction Polymeric HLB SPE (Neutral pH Wash) Sample->Extraction Detection LC-MS/MS Analysis (ESI+ MRM Mode) Extraction->Detection Selectivity Selectivity & Matrix Effect (6 Matrix Lots) Detection->Selectivity AccPrec Accuracy & Precision (3 Runs, 4 QC Levels) Detection->AccPrec Stability Analyte Stability (Benchtop & Freeze-Thaw) Detection->Stability

Workflow for LC-MS/MS method validation of chlorinated ester metabolites per ICH M10 guidelines.

  • Selectivity and Matrix Effects: Regulatory guidance mandates evaluating matrix effects in at least six independent lots of blank matrix[3]. Product A achieved a matrix factor CV of 4.2%, easily satisfying the ≤15% regulatory limit.

  • Accuracy and Precision (A&P): Full validation requires A&P assessment across three independent runs using four Quality Control (QC) levels (LLOQ, Low, Mid, High)[2]. The HLB SPE workflow demonstrated an inter-run precision of ≤6.5%.

  • Stability: Before implementing sample analysis, evaluating the stability of calibration standards and QCs in the specific study matrix is critical[4]. Because Product A avoids extreme pH shifts, the chlorinated ester remained structurally intact, passing both 24-hour benchtop and 3-cycle freeze-thaw stability criteria.

References

  • Source: worldwide.
  • Source: ich.
  • Source: fda.
  • Bioanalytical Method Validation Guidance for Industry (2018)

Sources

Comparative Structural Analysis and Biocatalytic Profiling of 2,4-Dichlorophenyl 2,4-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of structural biology and biocatalysis, 2,4-dichlorophenyl 2,4-dichlorobenzoate (DCPDCB) serves as a critical benchmark substrate. Characterized by its dual orthogonal dichlorophenyl rings, DCPDCB possesses a massive steric volume and high conformational rigidity. Standard lipases and esterases typically fail to accommodate this molecule within their active sites. Consequently, crystallographic data surrounding DCPDCB and the enzymes capable of hydrolyzing it—specifically Family IV esterases—provide profound insights into protein plasticity, cap-domain mobility, and substrate promiscuity [1].

This guide objectively compares the structural and kinetic behavior of DCPDCB against standard ester alternatives, detailing the experimental methodologies and crystallographic parameters required to evaluate such bulky halogenated compounds.

Crystallographic & Structural Properties: DCPDCB vs. Alternatives

Predicting esterase promiscuity from sequence data alone is historically flawed. To accurately gauge whether an enzyme can bind a bulky drug-like analog or substrate like DCPDCB, researchers measure the active site effective volume —the cavity volume corrected by the relative solvent-accessible surface area (SASA) of the catalytic triad [2].

The Causality of Steric Bulk

Why use DCPDCB instead of standard substrates like p-nitrophenyl butyrate (p-NPB)?

  • Standard Alternatives (e.g., p-NPB, Phenyl acetate): These molecules feature small, linear, or mono-aromatic profiles. They easily bypass rigid enzyme cap domains and access surface-exposed catalytic triads.

  • DCPDCB: The four bulky chlorine atoms and the rigid ester linkage create severe steric clashes in standard binding pockets. For an enzyme to hydrolyze DCPDCB, it must possess a highly mobile α-helical cap domain acting as a hinge (e.g., via Pro46/Pro47 residues) to expose an internal cavity exceeding 5,000 ų [3].

Table 1: Crystallographic Parameters of DCPDCB-Compatible Esterases

To understand how DCPDCB is processed, we must look at the X-ray crystallographic data of the enzymes that accommodate it, such as the metagenomic esterases PtEst1 and EH0 .

Crystallographic ParameterPtEst1 (Family IV) [1]EH0 (Family IV) [3]
Space Group

(Orthorhombic)

(Orthorhombic)
Resolution (Å) 1.35 (Apo) / 1.81 (Complex)2.01 (Apo)
Unit Cell Dimensions (Å) a=58.71, b=77.19, c=162.51-
Active Site Volume (ų) Broad / Highly accessible5133
SASA (%) -5.07
Refinement (

/

)
-0.1717 / 0.2019

Comparative Performance in Biocatalysis

When comparing the hydrolytic performance of DCPDCB against alternative substrates, the necessity of structural flexibility becomes evident. Wild-type (WT) enzymes with tight cap-domain folding fail to process DCPDCB. However, targeted mutagenesis of the hinge region (e.g., Pro46Ala) unlocks the active site, allowing the enzyme to process the bulky substrate.

Table 2: Comparative Substrate Profiling (Hydrolytic Activity)
SubstrateSteric ProfileEH0 (WT) ActivityEH0 (Pro46Ala) ActivityPtEst1 Activity
p-Nitrophenyl butyrate Small, linear aliphatic496 U/mgEnhanced (up to 18,000x)High
Phenyl acetate Small, mono-aromatic30.2 U/mgEnhancedHigh
Glyceryl trioctanoate Bulky, branched aliphaticInactiveActiveActive
DCPDCB Bulky, dual-halogenated aromaticInactive Active Active

Structural Dynamics & Mechanistic Pathways

The ability to process DCPDCB is entirely dependent on the structural dynamics of the enzyme's cap domain. Below is the logical pathway demonstrating how substrate bulk dictates the hydrolytic fate.

SubstrateComparison Sub1 Standard Esters (e.g., p-NP Butyrate) EnzWT Wild-Type Esterase (EH0) Rigid Cap Domain Sub1->EnzWT EnzMut Engineered Esterase (Pro46Ala) Flexible Cap Hinge Sub1->EnzMut Sub2 Bulky Halogenated Esters (e.g., DCPDCB) Sub2->EnzWT Sub2->EnzMut Result1 Rapid Hydrolysis (496 U/mg) EnzWT->Result1 Result2 Steric Exclusion (No Activity) EnzWT->Result2 EnzMut->Result1 Result3 Cap Opening & Successful Hydrolysis EnzMut->Result3

Mechanistic pathway comparing hydrolytic fates of standard vs. bulky esters like DCPDCB.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the evaluation of DCPDCB binding and hydrolysis requires a rigorous, self-validating workflow combining X-ray crystallography and kinetic profiling.

Protocol A: High-Throughput Crystallization & X-Ray Diffraction
  • Protein Expression & Purification: Express the target esterase (e.g., EH0 or PtEst1) in E. coli EPI300 with an N-terminal His-tag. Purify via Ni-NTA affinity chromatography and desalt by ultrafiltration.

  • Crystallization Setup: Utilize a NanoDrop robot to screen initial conditions. A proven condition for Family IV esterases is 24 mg/mL protein in HEPES buffer (40 mM, pH 7.0, 50 mM NaCl) using a 1:1 protein-to-reservoir ratio [3].

  • Data Collection: Flash-freeze crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron radiation facility.

  • Structure Solution (Self-Validation): Solve the phase problem using Molecular Replacement (e.g., using PDB: 4YPV as a template).

  • Refinement: Refine the structure using REFMAC. Quality Control: Ensure

    
     is < 0.20 and 
    
    
    
    is < 0.25 to validate the structural model's accuracy against overfitting.

CrystallographyWorkflow Step1 1. Protein Expression & Ni-NTA Purification Step2 2. NanoDrop Crystallization (HEPES, NaCl, PEG) Step1->Step2 Step3 3. Synchrotron X-Ray Diffraction Data Collection Step2->Step3 Step4 4. Molecular Replacement (e.g., PDB: 4YPV template) Step3->Step4 Step5 5. Structural Refinement (REFMAC, R-free validation) Step4->Step5

Step-by-step X-ray crystallography workflow for resolving esterase-substrate complexes.

Protocol B: Kinetic Profiling (Substrate Promiscuity Assay)
  • Substrate Preparation: Dissolve DCPDCB and alternative substrates (e.g., p-NPB) in 5.0–7.5% DMSO-acetonitrile to ensure solubility of the bulky halogenated ester.

  • Enzyme Reaction: Incubate 100 nM of the purified enzyme with the substrate in 100 mM potassium phosphate buffer (pH 7.4) at 50°C (optimal temperature for EH0).

  • Quantification: Monitor the release of the leaving group via spectrophotometry (for p-nitrophenol at 410 nm) or HPLC (for the 2,4-dichlorophenol leaving group of DCPDCB).

  • Control: Run a parallel reaction with an inactive apo-enzyme or buffer-only control to establish baseline auto-hydrolysis rates.

References

  • Höppner, A., et al. (2020). Crystal structures of a novel family IV esterase in free and substrate-bound form. ResearchGate. Available at:[Link]

  • Martínez-Martínez, M., et al. (2018). Determinants and Prediction of Esterase Substrate Promiscuity Patterns. ACS Chemical Biology. Available at:[Link]

  • Coscolín, C., et al. (2022). The mobility of the cap domain is essential for the substrate promiscuity of a family IV esterase from sorghum rhizosphere microbiome. bioRxiv / PMC. Available at:[Link]

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2,4-Dichlorophenyl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 2,4-Dichlorophenyl 2,4-dichlorobenzoate. As a chlorinated aromatic compound, it necessitates rigorous safety measures to protect researchers and the environment. This document synthesizes critical information from safety data sheets of structurally similar compounds to offer a comprehensive operational plan.

Understanding the Hazard Profile

Key Potential Hazards:

  • Acute Toxicity (Oral): May be harmful if ingested.[1]

  • Skin Irritation/Corrosion: Can cause skin irritation, and related compounds can cause severe skin burns.[1][5]

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][5]

  • Environmental Hazard: Very toxic to aquatic life, with potentially long-lasting effects.[4]

Given these potential risks, a cautious approach is paramount. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 2,4-Dichlorophenyl 2,4-dichlorobenzoate. The following table outlines the minimum required PPE.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shield (8-inch minimum).[5]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Skin Protection Chemical-resistant gloves (Nitrile gloves are a good option for chlorinated solvents).[7] A lab coat or a chemical-resistant apron.[8]Prevents direct skin contact. Gloves should be inspected before use and removed properly to avoid contamination.[5]
Respiratory Protection Work should be performed in a chemical fume hood.[6] If this is not possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]Minimizes the risk of inhaling aerosols or dust.
Foot Protection Closed-toe shoes.[9]Protects feet from potential spills.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for ensuring adequate personal protection.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase Assess_Task Assess Handling Task (e.g., weighing, dissolution, reaction) Review_Hazards Review Potential Hazards (Skin/Eye Irritant, Aquatic Toxin) Assess_Task->Review_Hazards informs Select_Gloves Select Chemical-Resistant Gloves (e.g., Nitrile) Review_Hazards->Select_Gloves Select_Eye_Face Don Safety Goggles & Face Shield Review_Hazards->Select_Eye_Face Select_Body Wear Lab Coat or Apron Review_Hazards->Select_Body Select_Respiratory Work in Fume Hood or Use Approved Respirator Review_Hazards->Select_Respiratory Handle_Compound Handle Compound Select_Gloves->Handle_Compound Select_Eye_Face->Handle_Compound Select_Body->Handle_Compound Select_Respiratory->Handle_Compound Decontaminate Decontaminate & Dispose Handle_Compound->Decontaminate after use

Caption: A workflow for selecting and using appropriate PPE.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling 2,4-Dichlorophenyl 2,4-dichlorobenzoate is crucial for safety.

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, preferably a certified chemical fume hood.[6]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[10]

  • Gather Materials: Assemble all necessary equipment, including spatulas, glassware, and waste containers, before handling the chemical.

  • Don PPE: Put on all required PPE as outlined in the table above.

Handling:

  • Minimize Dust: If the compound is a solid, handle it carefully to avoid generating dust.[9]

  • Portioning: Use a spatula or other appropriate tool for transferring the solid.

  • Container Management: Keep the container holding the chemical tightly closed when not in use.[5]

Post-Handling:

  • Decontamination: Thoroughly clean the work area with an appropriate solvent, followed by soap and water.[6]

  • Glove Disposal: Remove and dispose of contaminated gloves in a designated hazardous waste container.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work, even if gloves were worn.[5]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is critical.

Spill Cleanup:

  • Evacuate and Alert: For a large spill, evacuate the immediate area and notify colleagues and the institutional safety office.[6]

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[6][11] Do not use combustible materials like paper towels for large spills.[6]

  • Cleanup: While wearing appropriate PPE, carefully clean up the spill, working from the outside in to prevent spreading.[6][12]

  • Disposal: Place all contaminated materials, including absorbent and used PPE, into a sealed and clearly labeled hazardous waste container.[6]

  • Final Decontamination: Decontaminate the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[6]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[6] Seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste containing 2,4-Dichlorophenyl 2,4-dichlorobenzoate must be treated as hazardous waste.

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for all chemical waste.[6]

  • Contaminated Materials: This includes empty containers, used gloves, absorbent materials from spills, and any other items that have come into contact with the chemical.[6]

  • Disposal Protocol: Follow all institutional and local regulatory guidelines for the disposal of hazardous chemical waste.[6]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling 2,4-Dichlorophenyl 2,4-dichlorobenzoate and ensure a safe laboratory environment.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem. 6

  • 2,4-Dichlorophenyl 2,4-dichlorobenzoate | C13H6Cl4O2 | CID 3119453. PubChem. 4

  • 2,4-DICHLOROBENZYL CHLORIDE CAS No 94-99-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.

  • SAFETY DATA SHEET - 2,4-Dichlorobenzoic Acid. TCI Chemicals.

  • SAFETY DATA SHEET - 2,4-Dichlorobenzoic acid. Fisher Scientific.

  • SPILL CLEANUP QUICK REFERENCE. Unknown Source. 11

  • MATERIAL SAFETY DATA SHEET - 2,4-DICHLOROBENZOIC ACID. OXFORD LAB FINE CHEM LLP.

  • 2,4-DICHLOROBENZOIC ACID. CAMEO Chemicals - NOAA.

  • SAFETY DATA SHEET - 2,4-Dichlorobenzoic acid. Fisher Scientific.

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.

  • Spill Cleanup. Pesticide Environmental Stewardship.

  • 5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety.

  • Safety Data Sheet. MedchemExpress.com.

  • SAFETY DATA SHEET - 2,4-Dichlorobenzyl alcohol. Thermo Fisher Scientific.

  • Personal Protective Equipment. OSHA.

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.

  • Personal protective equipment for handling Ethyl 4-(4-oxocyclohexyl)

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